(3S,4S)-A2-32-01
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3S,4S)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHVHPLFRGISDD-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the (3S,4S)-A2-32-01 ClpP Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the selective inhibitor (3S,4S)-A2-32-01 and the caseinolytic protease P (ClpP). It details the binding mechanism, downstream cellular consequences, and the experimental protocols used to characterize this interaction.
Executive Summary
This compound is a potent, mechanism-based inhibitor of the ClpP protease, a highly conserved serine protease crucial for mitochondrial protein homeostasis in eukaryotes and essential for viability and virulence in many bacteria. As a β-lactone compound, A2-32-01 acts as a covalent, irreversible inhibitor by targeting the catalytic serine residue within the ClpP active site. This targeted inhibition disrupts the enzyme's proteolytic function, leading to the accumulation of misfolded or damaged proteins within the mitochondria. In cancer cells, particularly in acute myeloid leukemia (AML) where ClpP is often overexpressed, this disruption of mitochondrial proteostasis triggers a cascade of events, including impaired oxidative phosphorylation and metabolic dysfunction, ultimately resulting in selective cancer cell death.[1][2][3][4] The (3S,4S) enantiomer has been identified as the more active stereoisomer.[5]
The ClpP Protease: Structure and Function
The ClpP protease assembles into a barrel-shaped tetradecamer, formed by two stacked heptameric rings. This structure encloses a central chamber where proteolysis occurs, sequestering the 14 active sites from the general cellular environment to prevent unregulated protein degradation.[6] Each active site contains a canonical serine-histidine-aspartate catalytic triad (Ser153, His178, and Asp227 in human ClpP).[7] Access to this chamber is regulated by axial pores, which are typically gated by N-terminal loops. In its physiological context, ClpP partners with AAA+ (ATPases Associated with diverse cellular Activities) chaperones like ClpX, which recognize, unfold, and translocate substrate proteins into the ClpP chamber for degradation in an ATP-dependent manner.[8]
Binding Site and Mechanism of Inhibition
The binding site of A2-32-01 is the catalytic active site of the ClpP protease. As a "suicide inhibitor," it engages the enzyme through a covalent mechanism.
Mechanism of Covalent Modification:
-
Initial Binding: A2-32-01 initially forms a non-covalent complex with the ClpP active site.
-
Nucleophilic Attack: The hydroxyl group of the catalytic serine residue (Ser153 in human ClpP) performs a nucleophilic attack on the carbonyl carbon of the strained β-lactone ring.[9]
-
Covalent Adduct Formation: This attack results in the opening of the β-lactone ring and the formation of a stable ester bond between the inhibitor and the serine residue. This creates an irreversible β-hydroxyacyl-enzyme complex.[5]
-
Enzyme Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme catalytically inactive.[9]
This covalent modification is highly specific to the ClpP protease. Studies have shown that A2-32-01 does not significantly inhibit other cytoplasmic proteases like the proteasome.[1]
Figure 1. Mechanism of covalent inhibition of ClpP by this compound.
Quantitative Data
| Cell Line/Sample Type | Assay Type | A2-32-01 Concentration | Outcome | Reference |
| OCI-AML2, TEX, K562 (AML) | Cell Viability | Dose-dependent | Induced cell death | [7] |
| HL60 (AML, low ClpP) | Cell Viability | Dose-dependent | No significant cytotoxicity | [7] |
| Primary AML Cells (high ClpP) | Cell Viability (Annexin V/PI) | 80 µM (48h) | Significant dose-dependent cell killing | [1] |
| Primary Normal Hematopoietic Cells | Cell Viability (Annexin V/PI) | Up to 80 µM (48h) | Little effect on viability | [1] |
| OCI-AML2 Xenograft Mice | In Vivo Efficacy | 300 mg/kg (i.p. daily) | Delayed tumor growth | [1] |
Signaling and Cellular Consequences of ClpP Inhibition
Inhibition of ClpP by A2-32-01 initiates a signaling cascade rooted in mitochondrial stress, leading to cancer cell death. This is particularly effective in malignant cells that rely heavily on mitochondrial metabolism and exhibit high basal stress, often correlating with ClpP overexpression.
-
ClpP Inhibition : A2-32-01 covalently binds and inactivates mitochondrial ClpP.
-
Proteostasis Disruption : The degradation pathway for misfolded and damaged mitochondrial proteins is blocked.
-
Mitochondrial Unfolded Protein Response (mtUPR) : The accumulation of damaged proteins, including subunits of the electron transport chain, triggers the mtUPR.[1]
-
Mitochondrial Dysfunction : This leads to impaired oxidative phosphorylation (OXPHOS) and a decline in mitochondrial metabolic function.[2][3]
-
Energy Crisis & Apoptosis : The disruption of mitochondrial function leads to an energy crisis and the activation of apoptotic pathways, resulting in selective cell death in vulnerable cancer cells.[4]
Figure 2. Cellular consequences of ClpP inhibition by A2-32-01.
Experimental Protocols
The following sections detail the methodologies used to characterize the inhibition of ClpP by A2-32-01.
In Vitro ClpP Enzymatic Activity Assays
These assays measure the proteolytic activity of ClpP and its inhibition by A2-32-01 using fluorogenic substrates.
A. Casein-FITC Degradation Assay
This assay measures the degradation of a full protein substrate.
-
Principle : Casein is labeled with fluorescein isothiocyanate (FITC). In its intact form, the fluorescence is partially quenched. Upon proteolytic cleavage by ClpP, smaller fluorescent peptides are released, leading to an increase in fluorescence intensity.[10][11]
-
Reagents :
-
Assay Buffer: 80 mM Tris-HCl (pH 8.0), 21 mM KCl, 10 mM MgCl₂, 1 mM DTT, 4 mM ATP (if testing with ClpX).
-
Recombinant human ClpP protein.
-
FITC-labeled casein substrate (e.g., 100 nM final concentration).[12]
-
This compound stock solution in DMSO.
-
DMSO (vehicle control).
-
-
Protocol :
-
Prepare reaction mixtures in a 96-well black plate.
-
To each well, add recombinant ClpP to a final concentration (e.g., 100 nM).
-
Add varying concentrations of A2-32-01 (or DMSO for control) and pre-incubate with ClpP for a defined period (e.g., 30-60 minutes) at 37°C to allow for covalent modification.
-
Initiate the reaction by adding the FITC-casein substrate.
-
Measure the increase in fluorescence intensity over time using a plate reader with excitation at ~490 nm and emission at ~520 nm.
-
Calculate the rate of reaction from the linear phase of the kinetic curve. Plot the rate against the inhibitor concentration to determine the IC50.
-
B. Suc-LY-AMC Peptide Cleavage Assay
This assay uses a small peptide substrate to measure peptidase activity.
-
Principle : The fluorogenic peptide N-succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-LY-AMC) is non-fluorescent. Cleavage by ClpP releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[7]
-
Reagents :
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.
-
Mitochondrial lysates from cells or recombinant ClpP.
-
Suc-LY-AMC substrate (stock in DMSO, final concentration e.g., 1 mM).
-
This compound stock solution in DMSO.
-
-
Protocol :
-
Add mitochondrial lysate or recombinant ClpP to wells of a 96-well black plate.
-
Add varying concentrations of A2-32-01 or DMSO vehicle and pre-incubate at 37°C.
-
Start the reaction by adding Suc-LY-AMC substrate.
-
Immediately monitor the release of AMC in a spectrofluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[13]
-
Determine the reaction velocity and calculate the percent inhibition relative to the DMSO control.
-
Cellular Assays
A. Cell Viability Assay
This assay determines the cytotoxicity of A2-32-01 on different cell populations.
-
Principle : Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used to distinguish between viable, apoptotic, and necrotic cells.
-
Protocol :
-
Plate cells (e.g., primary AML cells, normal hematopoietic cells) at a determined density.
-
Treat cells with increasing concentrations of A2-32-01 (e.g., 0-80 µM) for a specified time, typically 48 hours.[1]
-
Harvest the cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of viable (Annexin V-negative, PI-negative) cells in each treatment group relative to the vehicle control.
-
Experimental Workflow Visualization
The overall workflow for characterizing a ClpP inhibitor like A2-32-01 follows a logical progression from in vitro characterization to in vivo validation.
Figure 3. General experimental workflow for the evaluation of A2-32-01.
References
- 1. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibition of the Mitochondrial Protease ClpP as a Therapeutic Strategy for Human Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial ClpP serine protease-biological function and emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescein isothiocyanate-labeled casein assay for proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
The Role of Mitochondrial Protease ClpP in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy with a pressing need for novel therapeutic strategies. Recent research has illuminated the critical role of mitochondrial homeostasis in AML cell survival and proliferation, bringing the mitochondrial caseinolytic protease ClpP to the forefront as a promising therapeutic target. This technical guide provides a comprehensive overview of the function of ClpP in AML, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved. ClpP is overexpressed in a significant subset of AML patients and plays a crucial role in maintaining mitochondrial protein quality control and metabolic function. Both inhibition and hyperactivation of ClpP have demonstrated potent anti-leukemic effects in preclinical models, highlighting a unique therapeutic vulnerability in AML. This document aims to serve as an in-depth resource for researchers and drug development professionals dedicated to advancing novel therapies for AML.
Introduction: ClpP as a Therapeutic Target in AML
The mitochondrial matrix protease ClpP, in conjunction with its ATPase partner ClpX, forms the ClpXP complex, a key component of the mitochondrial protein quality control system.[1][2] This complex is responsible for the degradation of misfolded or damaged proteins, thereby maintaining mitochondrial integrity and function.[1][2] AML cells, characterized by high metabolic activity and reliance on oxidative phosphorylation, exhibit a particular vulnerability to disruptions in mitochondrial proteostasis.[3][4]
Studies have revealed that ClpP is overexpressed in approximately 45% of primary AML samples compared to normal hematopoietic stem and progenitor cells.[3][5] This overexpression is not correlated with specific cytogenetic or mutational subtypes, suggesting that targeting ClpP could be a broadly applicable therapeutic strategy.[3] Intriguingly, both the inhibition and the hyperactivation of ClpP have been shown to induce apoptosis in AML cells, presenting a dual-pronged therapeutic approach.[3][4]
Quantitative Data on ClpP Modulation in AML
The following tables summarize the key quantitative findings from preclinical studies on ClpP-targeting compounds in AML and other cancer cell lines.
Table 1: Expression of ClpP in Acute Myeloid Leukemia
| Finding | Value | Cell/Patient Population | Reference |
| Overexpression in primary AML samples | 45% | 511 primary AML samples vs. 21 normal CD34+ cells | [3][5] |
| Correlation with mitochondrial unfolded protein response (mtUPR) genes | Positive Correlation | Primary AML patient samples | [3] |
Table 2: Efficacy of ClpP Activators in Leukemia and Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / EC50 | Reference |
| ONC201 | OCI-AML2 | AML | Low µM (IC50) | [6] |
| OCI-AML3 | AML | Low µM (IC50) | [6] | |
| TEX | Leukemia | Low µM (IC50) | [6] | |
| NALM-6 | Acute Lymphoblastic Leukemia | 3.3 µM (IC50) | [7] | |
| SUM159 | Breast Cancer | ~10 µM (IC50) | [8] | |
| Recombinant Human ClpP | - | 1.25 µM (EC50) | [9] | |
| ONC212 (TR-31) | OCI-AML2 | AML | Low nM (IC50) | [6] |
| OCI-AML3 | AML | Low nM (IC50) | [6] | |
| TEX | Leukemia | Low nM (IC50) | [6] | |
| NALM-6 | Acute Lymphoblastic Leukemia | 0.2 µM (IC50) | [7] | |
| Recombinant Human ClpP | - | 131.05 ± 17.75 nM (EC50) | [9] | |
| TR-57 | SUM159 | Breast Cancer | ~0.1 µM (IC50) | [8] |
| TR-107 | HL-60 | AML | 4.6 nM (IC50) | [9] |
| MDA-MB-231 | Breast Cancer | nM range (IC50) | [10] | |
| ADEP1 | OCI-AML2 | AML | 50 µM (IC50) | [6] |
| Recombinant Human ClpP | - | 21.33 µM (EC50) | [6] | |
| CLPP-1071 | HL-60 | AML | 4.6 nM (IC50) | [9] |
| Recombinant Human ClpP | - | 23.5 nM (EC50) | [9] |
Table 3: Efficacy of ClpP Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| A2-32-01 | Primary AML cells (high ClpP) | AML | Significant dose-dependent killing | [3] |
| Compound 334 | K562 | Chronic Myeloid Leukemia | Not specified | [11] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 12.93 µM | [11] | |
| HL-60 | AML | 37.29 µM | [11] | |
| CEM | T-cell Acute Lymphoblastic Leukemia | Not specified | [11] |
Key Experimental Protocols
This section details the methodologies for pivotal experiments used to investigate the role of ClpP in AML.
shRNA-Mediated Knockdown of ClpP
Objective: To genetically inhibit ClpP expression to assess its impact on AML cell viability.
Protocol:
-
Vector and shRNA Sequences: Lentiviral vectors (e.g., pLKO.1) containing shRNA sequences targeting human CLPP mRNA are obtained. At least three independent shRNA sequences are used to control for off-target effects, along with a non-targeting control shRNA.
-
Lentivirus Production: Lentiviral particles are produced by co-transfecting HEK293T cells with the shRNA-containing vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Transduction of AML Cells: AML cell lines (e.g., K562, OCI-AML2, TEX, HL-60) are transduced with the collected lentiviral supernatants in the presence of polybrene (8 µg/mL) to enhance infection efficiency.
-
Selection of Transduced Cells: Two days post-transduction, cells are selected with puromycin (1 µg/mL) to eliminate non-transduced cells.
-
Verification of Knockdown: ClpP knockdown is confirmed at both the mRNA level (qRT-PCR) and protein level (immunoblotting).
-
Cell Viability and Growth Assays: The effect of ClpP knockdown on cell growth and viability is assessed using methods such as trypan blue exclusion, AlamarBlue assays, or Annexin V/PI staining followed by flow cytometry.[3][5][12]
Cell Viability and Apoptosis Assays
Objective: To quantify the cytotoxic effects of ClpP modulators on AML cells.
Protocol:
-
Cell Seeding: AML cell lines or primary patient samples are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a range of concentrations of the ClpP inhibitor (e.g., A2-32-01) or activator (e.g., ONC201, ONC212) for specified durations (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is included.
-
Viability Assessment:
-
MTS/AlamarBlue Assay: A colorimetric assay where a reagent is added to the cells, and the absorbance is measured to determine the number of viable, metabolically active cells.[8]
-
Trypan Blue Exclusion: Cells are stained with trypan blue, and viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.[12]
-
-
Apoptosis Assessment (Annexin V/PI Staining):
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[3][12]
-
Immunoblotting for ClpP and Associated Proteins
Objective: To detect and quantify the expression levels of ClpP and other proteins in relevant signaling pathways.
Protocol:
-
Cell Lysis: AML cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against ClpP, ATF4, CHOP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
AML Xenograft Models
Objective: To evaluate the in vivo efficacy of ClpP-targeting compounds in a preclinical setting.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.[13][14]
-
Cell Implantation: Human AML cell lines or primary patient-derived AML cells are injected intravenously or directly into the bone marrow of the mice.[13][14]
-
Engraftment Monitoring: Engraftment of human AML cells is monitored by flow cytometry analysis of peripheral blood for human CD45 expression.[13]
-
Drug Treatment: Once engraftment is established, mice are treated with the ClpP modulator (e.g., A2-32-01, ONC201) or vehicle control via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Therapeutic efficacy is evaluated by monitoring overall survival, leukemia burden in peripheral blood and bone marrow, and in some cases, through in vivo imaging.[4][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to ClpP in AML.
Signaling Pathways
Caption: Mitochondrial Protein Quality Control by ClpXP.
Caption: Apoptosis induction via ClpP inhibition in AML.
Caption: Apoptosis induction via ClpP hyperactivation in AML.
Experimental Workflows
Caption: Workflow for shRNA-mediated knockdown of ClpP.
Caption: Workflow for AML patient-derived xenograft model.
Conclusion and Future Directions
The mitochondrial protease ClpP has emerged as a compelling and clinically relevant target in acute myeloid leukemia. Its overexpression in a large subset of AML patients and the potent anti-leukemic activity demonstrated by both its inhibitors and activators underscore its therapeutic potential. The selective cytotoxicity of ClpP-targeting agents towards AML cells while sparing normal hematopoietic cells is a particularly encouraging finding.[3][12]
Future research should focus on several key areas. The development of more potent and pharmacokinetically optimized ClpP inhibitors and activators is crucial for clinical translation. Identifying robust biomarkers, such as ClpP expression levels, to predict patient response to these therapies will be essential for personalized medicine approaches.[6] Furthermore, exploring rational combination strategies, for instance, with BCL-2 inhibitors or other metabolism-targeting agents, may lead to synergistic anti-leukemic effects and overcome potential resistance mechanisms. A deeper understanding of the downstream signaling pathways regulated by ClpP will undoubtedly unveil new therapeutic opportunities and refine our approach to targeting mitochondrial vulnerabilities in AML.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Protein Quality Control Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of mitochondrial proteases in leukemic cells and leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lab.walidhoury.com [lab.walidhoury.com]
- 7. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors of the mitochondrial ClpXP protease possess cytostatic potential and re-sensitize chemo-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenograft Models of Primary Acute Myeloid Leukemia for the Development of Imaging Strategies and Evaluation of Novel Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Impact of (3S,4S)-A2-32-01 on Mitochondrial Protein Quality Control
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively covers the compound A2-32-01, primarily as a racemic mixture or its more active (3R,4R)-enantiomer, in the context of inhibiting the mitochondrial protease ClpP. Specific research delineating the effects of the (3S,4S)-A2-32-01 enantiomer on mitochondrial protein quality control is limited. This guide, therefore, focuses on the known effects of A2-32-01 as a ClpP inhibitor, with the understanding that the (3S,4S) enantiomer is considered the less active form.
Introduction to this compound and Mitochondrial Protein Quality Control
Mitochondrial protein quality control (MPQC) is a complex network of pathways that ensures the integrity of the mitochondrial proteome. This system is crucial for cellular health, as the accumulation of misfolded or damaged proteins within mitochondria can lead to organelle dysfunction, oxidative stress, and the initiation of cell death pathways. A key component of MPQC in the mitochondrial matrix is the caseinolytic protease P (ClpP).
This compound belongs to the β-lactone class of compounds. Its enantiomer, (3R,4R)-A2-32-01, is a known inhibitor of the bacterial Staphylococcus aureus ClpP (SaClpP). The A2-32-01 compound has been shown to cross-react with and inhibit human mitochondrial ClpP, making it a tool for studying the consequences of impaired mitochondrial proteostasis. It covalently modifies the catalytic serine residue within the ClpP active site, leading to irreversible inhibition of its proteolytic activity.
Mechanism of Action: ClpP Inhibition
The primary molecular target of A2-32-01 is the mitochondrial matrix protease ClpP. ClpP, in conjunction with its ATPase partner ClpX, forms the ClpXP protease complex, which is responsible for the degradation of unfolded or damaged proteins. The inhibition of ClpP by A2-32-01 disrupts this critical quality control function, leading to a cascade of downstream cellular effects.
Downstream Effects of ClpP Inhibition on Mitochondrial Function
Inhibition of ClpP by A2-32-01 has been shown to have profound effects on mitochondrial homeostasis, particularly in cells with high metabolic activity or those under stress, such as cancer cells.
-
Impaired Oxidative Phosphorylation (OXPHOS): ClpP interacts with several proteins of the electron transport chain (ETC). Inhibition of ClpP leads to the accumulation of damaged or misfolded ETC subunits, resulting in reduced basal oxygen consumption and impaired respiratory chain complex activity.[1][2]
-
Increased Reactive Oxygen Species (ROS) Production: The dysfunction of the ETC due to ClpP inhibition leads to an increase in the production of mitochondrial ROS.[3] This elevation in oxidative stress can further damage mitochondrial components, including proteins, lipids, and mitochondrial DNA (mtDNA).
-
Induction of the Mitochondrial Unfolded Protein Response (UPRmt): The accumulation of misfolded proteins in the mitochondrial matrix triggers the UPRmt, a stress signaling pathway that upregulates the expression of mitochondrial chaperones and proteases to restore proteostasis.[1]
-
Alterations in Mitochondrial Morphology: ClpP deficiency has been associated with changes in mitochondrial dynamics, including altered expression of fission and fusion proteins like Drp1.[3][4]
-
Selective Cytotoxicity in Cancer Cells: Many cancer types, including acute myeloid leukemia (AML), exhibit high levels of ClpP and are more reliant on mitochondrial metabolism.[1] Inhibition of ClpP by A2-32-01 has been shown to be selectively cytotoxic to these cancer cells while having minimal effect on normal hematopoietic cells.[1]
Quantitative Data
The following tables summarize the available quantitative data for the effects of A2-32-01. It is important to note that these studies likely used a racemic mixture of A2-32-01.
Table 1: In Vitro Cytotoxicity of A2-32-01 in Leukemia Cell Lines
| Cell Line | Description | ClpP Expression | A2-32-01 IC50 (48h) | Reference |
|---|---|---|---|---|
| OCI-AML2 | AML Cell Line | High | ~10 µM | [1] |
| K562 | CML Cell Line | High | ~15 µM | [1] |
| TEX | Leukemia Cell Line | High | ~10 µM | [1] |
| HL60 | AML Cell Line | Low | > 50 µM |[1] |
Table 2: Effect of A2-32-01 on ClpP Activity and Mitochondrial Respiration
| Parameter | Cell Line/System | Treatment | Effect | Reference |
|---|---|---|---|---|
| ClpP Activity | Recombinant Human ClpP | A2-32-01 | Inhibition | [1] |
| ClpP Activity | OCI-AML2 mitochondrial lysates | A2-32-01 (2h) | Dose-dependent inhibition | [1] |
| Complex II Activity | OCI-AML2 xenograft tumors | A2-32-01 (300 mg/kg, 5 days) | Reduction |[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol is for measuring the enzymatic activity of ClpP in mitochondrial lysates using a fluorogenic substrate.
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells using differential centrifugation.
-
Lysate Preparation: Resuspend the mitochondrial pellet in a suitable lysis buffer (e.g., RIPA buffer) and determine the protein concentration using a BCA assay.
-
Assay Reaction: In a 96-well plate, combine mitochondrial lysate (e.g., 50 µg of protein), assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 4 mM ATP), and various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Add a fluorogenic ClpP substrate, such as Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin), to a final concentration of 100 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 1-2 hours at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) and normalize it to the vehicle control to determine the percent inhibition.
This protocol assesses the induction of apoptosis and necrosis in cells treated with this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on cell viability.
This protocol measures the oxygen consumption rate (OCR) to assess the impact on oxidative phosphorylation.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Treatment: Treat the cells with this compound for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Mito Stress Test: Load the sensor cartridge with modulators of oxidative phosphorylation (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Visualization of Workflows and Pathways
References
- 1. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of the mitochondrial matrix peptidase ClpP in muscle cells causes mitochondrial dysfunction and decreases cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-regulation of the mitochondrial matrix peptidase ClpP in muscle cells causes mitochondrial dysfunction and decreases cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
(3S,4S)-A2-32-01: A Chemical Probe for Interrogating ClpP Function in Cancer Biology and Drug Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The caseinolytic protease P (ClpP) is an ATP-dependent serine protease located in the mitochondrial matrix. It plays a crucial role in maintaining mitochondrial protein homeostasis by degrading misfolded or damaged proteins.[1] Given its significance in cellular health, ClpP has emerged as a compelling therapeutic target in various diseases, including cancer. Dysregulation of ClpP function, either through activation or inhibition, has been shown to induce cancer cell death. This technical guide focuses on (3S,4S)-A2-32-01, a potent β-lactone inhibitor of ClpP, and its utility as a chemical probe to explore the function of mitochondrial ClpP. Originally identified as an inhibitor of bacterial ClpP, A2-32-01 has been demonstrated to cross-react with human mitochondrial ClpP, exhibiting selective cytotoxicity towards cancer cells with high ClpP expression.[2] This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant pathways associated with the use of this compound as a chemical probe for ClpP.
Quantitative Data for this compound
The following tables summarize the quantitative data regarding the inhibitory activity of A2-32-01 against ClpP and its effects on various cell lines. It is important to note that many studies have been conducted with the racemic mixture or without specifying the enantiomer.
Table 1: In Vitro Activity of A2-32-01 Against ClpP and Cancer Cell Lines
| Target/Cell Line | Assay Type | Substrate | Concentration/Metric | Result | Reference |
| Recombinant Human ClpP/ClpX | Enzymatic Assay | Casein-FITC | Not Specified | Inhibition of enzymatic activity | [2] |
| OCI-AML2 Mitochondrial Lysate | Enzymatic Assay | Suc-LY-AMC | Not Specified | Inhibition of ClpP activity | [2] |
| TEX Mitochondrial Lysate | Enzymatic Assay | Suc-LY-AMC | Not Specified | Inhibition of ClpP activity | [2] |
| OCI-AML2 | Cell Viability | Trypan Blue | IC50 | High (rapid degradation in media) | [2] |
| K562 | Cell Viability | Trypan Blue | IC50 | High (rapid degradation in media) | [2] |
| TEX | Cell Viability | Trypan Blue | IC50 | High (rapid degradation in media) | [2] |
| HL60 (low ClpP) | Cell Viability | Trypan Blue | Not Specified | No significant toxicity | [2] |
| Primary AML Cells (high ClpP) | Cell Viability | Annexin V/PI | 80 µM (48h) | Significant dose-dependent killing | [2] |
| Normal Hematopoietic Cells | Cell Viability | Annexin V/PI | 80 µM (48h) | Little effect | [2] |
Table 2: In Vivo Efficacy of A2-32-01 in an AML Xenograft Model
| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |
| SCID Mice | OCI-AML2 | 300 mg/kg, i.p., twice daily for 5 of 7 days | Delayed tumor growth | [2] |
| SCID Mice with OCI-AML2 xenografts | OCI-AML2 | 300 mg/kg, i.p., daily for 5 days | Reduced respiratory chain complex II activity in tumors | [2] |
| NOD-SCID Mice | Primary AML cells | Not Specified | Lower levels of leukemic engraftment | [2] |
Experimental Protocols
Detailed methodologies for the key experiments involving A2-32-01 are provided below.
ClpP Enzymatic Activity Assay
This protocol is designed to measure the inhibitory effect of A2-32-01 on the enzymatic activity of ClpP.
Materials:
-
Recombinant human ClpP and ClpX proteins
-
Fluorogenic ClpP substrate (e.g., Casein-FITC or Suc-LY-AMC)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 5% glycerol)
-
ATP solution
-
This compound stock solution in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and the fluorogenic substrate in the wells of a 96-well plate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding the recombinant ClpP/ClpX complex to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Monitor the increase in fluorescence over time, taking readings at regular intervals.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each concentration of A2-32-01 relative to the vehicle control.
Cell Viability Assay
This protocol assesses the cytotoxic effects of A2-32-01 on cancer cell lines.
Materials:
-
AML cell lines (e.g., OCI-AML2, K562, TEX, HL60)
-
Appropriate cell culture medium and supplements
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., Annexin V/PI staining kit, Trypan Blue)
-
Flow cytometer or microscope
Procedure:
-
Seed the AML cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 hours).
-
For Annexin V/PI staining, harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer and add Annexin V and PI according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to determine the percentage of viable, apoptotic, and necrotic cells.
-
For Trypan Blue exclusion, mix a small aliquot of the cell suspension with Trypan Blue solution and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a microscope.
AML Xenograft Mouse Model
This protocol evaluates the in vivo anti-leukemic efficacy of A2-32-01.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD-SCID)
-
Human AML cell line (e.g., OCI-AML2) or primary AML cells
-
This compound
-
Vehicle control (e.g., corn oil)
-
Sterile syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or intravenously inject a suspension of human AML cells into the immunocompromised mice.
-
Allow the tumors to establish and reach a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., 300 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired schedule (e.g., twice daily for 5 of 7 days).[2]
-
Monitor the tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of ClpP activity or respiratory chain complex activity).
-
For primary AML models, assess leukemic engraftment in the bone marrow.
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow for its evaluation, and the central role of ClpP in mitochondrial protein quality control.
Caption: Mechanism of this compound action.
Caption: Workflow for A2-32-01 evaluation.
Caption: ClpP's role in mitochondrial quality control.
References
Methodological & Application
Application Note and Protocol: (3S,4S)-A2-32-01 in vitro ClpP Activity Assay
This document provides detailed protocols for assessing the in vitro activity of the caseinolytic protease P (ClpP) in the presence of the inhibitor (3S,4S)-A2-32-01. It is intended for researchers, scientists, and drug development professionals working on ClpP modulators.
Introduction
The caseinolytic protease P (ClpP) is a highly conserved serine protease found in bacteria and in the mitochondria of eukaryotes.[1][2] In conjunction with its associated AAA+ chaperone, ClpX, it forms the ClpXP protease complex, which plays a crucial role in maintaining protein homeostasis by degrading misfolded or damaged proteins.[1][2] ClpP has emerged as a promising therapeutic target, particularly in oncology and infectious diseases.[1][3]
This compound is a β-lactone compound that functions as an inhibitor of ClpP.[4][5] It has been shown to covalently react with the catalytic serine residue within the active site of ClpP, thereby blocking its proteolytic activity.[4] This compound has demonstrated cytotoxic effects in cancer cells, particularly in acute myeloid leukemia (AML), by disrupting mitochondrial function.[1][5]
This application note details two primary in vitro methods to quantify the inhibitory effect of this compound on ClpP activity: a fluorogenic peptide substrate assay for measuring peptidase activity and a casein degradation assay for assessing protease activity.
Mechanism of Action of this compound on ClpP
This compound acts as an irreversible inhibitor of ClpP. Its β-lactone ring is susceptible to nucleophilic attack by the catalytic serine residue (Ser153 in human ClpP) located within the proteolytic chamber of the ClpP barrel.[2][6] This reaction results in the formation of a stable, covalent acyl-enzyme complex, which effectively inactivates the protease.
Caption: Mechanism of ClpP inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of A2-32-01 can be quantified by determining its half-maximal inhibitory concentration (IC₅₀) against ClpP. While specific enzymatic IC₅₀ values for this compound are not extensively published, its potent effects are demonstrated through cellular assays.
| Cell Line | Assay Type | Parameter | Value | Reference |
| OCI-AML2 | Cytotoxicity | IC₅₀ | ~10-20 µM | [5] |
| TEX | Cytotoxicity | IC₅₀ | ~10-20 µM | [5] |
| HL60 | Cytotoxicity | IC₅₀ | > 25 µM | [5] |
| K562 | Cytotoxicity | IC₅₀ | > 25 µM | [5] |
| Primary AML Cells | Cytotoxicity | IC₅₀ | Variable (Correlates with ClpP expression) | [5] |
Note: The high IC₅₀ values in cell culture are partly attributed to the rapid hydrolysis and degradation of A2-32-01 in aqueous media.[5] Direct enzymatic assays are crucial for determining the compound's intrinsic potency against the purified enzyme.
Experimental Protocols
Protocol 1: Fluorogenic Peptidase Activity Assay
This assay measures the peptidase activity of ClpP using a short, fluorogenic peptide substrate. The cleavage of the substrate releases a fluorophore, and the rate of fluorescence increase is proportional to ClpP activity.
A. Materials and Reagents
-
Enzyme: Purified recombinant human or bacterial ClpP
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
Substrate: Suc-LLVY-AMC or Ac-WLA-AMC (7-amido-4-methylcoumarin), stock solution in DMSO
-
Assay Buffer: 80 mM Tris-HCl (pH 8.0), 21 mM KCl, 10 mM MgCl₂, 1 mM DTT[7]
-
Plate: Black, flat-bottom 96-well or 384-well microplate[8]
-
Instrumentation: Fluorescence plate reader with excitation at ~350-380 nm and emission at ~460 nm[8][9]
B. Experimental Workflow
Caption: Workflow for the ClpP fluorogenic peptidase assay.
C. Detailed Procedure
-
Prepare Serial Dilutions: Prepare a serial dilution of this compound in DMSO or the Assay Buffer. Also, prepare a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the components in the following order:
-
Assay Buffer
-
This compound dilution or DMSO control (final DMSO concentration should be kept low, e.g., <1%).
-
ClpP enzyme (e.g., final concentration of 100 nM).[7]
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Initiate Reaction: Add the fluorogenic substrate (e.g., final concentration of 10 µM) to all wells to start the reaction.[8]
-
Measurement: Immediately place the plate in the fluorescence reader. Measure the increase in fluorescence every minute for 30-60 minutes.
-
Data Analysis:
-
Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Casein Protease Degradation Assay
This assay directly measures the ability of ClpP to degrade a protein substrate, α-casein or β-casein. The degradation can be visualized by SDS-PAGE or quantified using a fluorescently labeled substrate.
A. Materials and Reagents
-
Enzyme: Purified recombinant ClpP
-
Inhibitor: this compound stock solution in DMSO
-
Substrate:
-
FITC-Casein (for fluorescent readout)
-
Unlabeled α-casein or β-casein (for SDS-PAGE analysis)
-
-
Assay Buffer: 80 mM Tris-HCl (pH 8.0), 21 mM KCl, 10 mM MgCl₂, 1 mM DTT[7]
-
For SDS-PAGE: 4x Laemmli sample buffer, SDS-PAGE gels (e.g., 15%), Coomassie or silver staining reagents.
-
Instrumentation: Fluorescence plate reader (for FITC-Casein) or gel electrophoresis and imaging system.
B. Experimental Workflow
Caption: Workflow for the ClpP casein degradation assay with SDS-PAGE analysis.
C. Detailed Procedure (SDS-PAGE Method)
-
Reaction Setup: In microcentrifuge tubes, prepare reactions containing Assay Buffer, desired concentrations of this compound (or DMSO control), and ClpP enzyme (e.g., 0.4 µM).[10]
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 1 hour to allow for inhibitor binding.[8]
-
Initiate Reaction: Add casein substrate (e.g., 5 µM α-casein) to each tube to start the degradation reaction.[8]
-
Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each reaction tube.
-
Stop Reaction: Immediately stop the reaction for each aliquot by mixing it with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE Analysis: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Data Analysis: Analyze the disappearance of the full-length casein band over time. The degree of inhibition is observed by comparing the amount of intact casein remaining in the A2-32-01 treated samples versus the DMSO control.
D. Procedure Variation (FITC-Casein Method)
-
Follow steps 1-3 as above, but perform the reaction in a black 96-well plate and use FITC-Casein as the substrate.
-
Instead of taking time points, measure the increase in fluorescence in a plate reader over time. Degradation of FITC-casein relieves self-quenching and leads to an increase in fluorescence.[11]
-
Analyze the data similarly to the peptidase assay (Protocol 1) to determine the IC₅₀.
Conclusion
The protocols described provide robust methods for characterizing the inhibitory activity of this compound against ClpP in vitro. The fluorogenic peptidase assay is ideal for high-throughput screening and precise IC₅₀ determination, while the casein degradation assay offers a direct visualization of the inhibition of proteolytic activity against a protein substrate. Together, these assays are essential tools for the preclinical evaluation of ClpP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Caseinolytic Protease P: A Possible Novel Prognostic Marker and Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Mitochondrial Protease ClpP as a Therapeutic Strategy for Human Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Turned on for degradation: ATPase-independent degradation by ClpP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Mitochondrial ClpP Protease Assay [profoldin.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (3S,4S)-A2-32-01 Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-A2-32-01 is a stereoisomer of the potent caseinolytic protease (ClpP) inhibitor, A2-32-01. The more active enantiomer, (3R,4R)-A2-32-01, has demonstrated significant therapeutic potential, particularly in the context of acute myeloid leukemia (AML)[1][2]. These compounds act by covalently modifying the catalytic site of ClpP, a highly conserved serine protease located in the mitochondrial matrix of mammalian cells and also present in bacteria[1][3].
Mitochondrial ClpP plays a crucial role in maintaining protein homeostasis by degrading misfolded or damaged proteins[3]. Inhibition of ClpP disrupts mitochondrial function, including oxidative phosphorylation, which can selectively induce cell death in cancer cells that have high levels of ClpP expression[2][3][4]. This targeted approach makes ClpP an attractive therapeutic target for certain cancers.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound and its more active counterparts. The described assays are designed to assess the compound's impact on cell viability, its direct engagement with the ClpP target, and its effect on mitochondrial function.
Signaling Pathway of ClpP Inhibition
The primary mechanism of action for A2-32-01 involves the direct inhibition of mitochondrial ClpP, which leads to a cascade of events culminating in apoptotic cell death.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Protocol:
-
Cell Plating: Seed AML cell lines (e.g., OCI-AML2, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Add 100 µL of the 2X compound stock solutions to the respective wells to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for 48 hours as described in the MTT assay protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.0 ± 0.5 | 2.0 ± 0.6 |
| 10 µM this compound | 65.3 ± 3.5 | 20.1 ± 2.2 | 10.2 ± 1.5 | 4.4 ± 0.9 |
| 25 µM this compound | 30.8 ± 4.1 | 45.6 ± 3.8 | 18.5 ± 2.7 | 5.1 ± 1.1 |
| 50 µM this compound | 15.2 ± 2.9 | 55.9 ± 4.5 | 23.1 ± 3.1 | 5.8 ± 1.3 |
In-Cell ClpP Activity Assay
This assay directly measures the enzymatic activity of ClpP within intact cells using a fluorogenic substrate.
Experimental Workflow:
Protocol:
-
Cell Treatment: Treat AML cells with this compound for 2 to 4 hours.
-
Cell Lysis: Harvest the cells and prepare mitochondrial lysates.
-
Reaction Setup: In a 96-well black plate, add mitochondrial lysate to each well.
-
Substrate Addition: Add a fluorogenic ClpP substrate, such as Suc-LY-AMC, to each well.
-
Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage and express it as a percentage of the activity in vehicle-treated cells.
Data Presentation:
| Concentration (µM) | Mean Fluorescence Rate (RFU/min) | Standard Deviation | % ClpP Activity |
| 0 (Vehicle) | 512 | 35 | 100 |
| 1 | 450 | 28 | 87.9 |
| 5 | 310 | 21 | 60.5 |
| 10 | 185 | 15 | 36.1 |
| 25 | 95 | 11 | 18.6 |
| 50 | 48 | 8 | 9.4 |
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the efficacy of this compound and other ClpP inhibitors. By combining assays that measure cytotoxicity, the mechanism of cell death, and direct target engagement, researchers can obtain a comprehensive understanding of the compound's biological activity. The provided data tables and diagrams serve as templates for organizing and presenting experimental results in a clear and concise manner. These assays are essential for the preclinical evaluation of ClpP inhibitors and can guide further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial ClpP serine protease-biological function and emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: (3S,4S)-A2-32-01 Treatment in OCI-AML2 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The OCI-AML2 cell line, derived from the peripheral blood of a patient with AML, is a widely used in vitro model for studying AML biology and for the preclinical evaluation of novel therapeutic agents. This document provides detailed application notes and protocols for studying the effects of (3S,4S)-A2-32-01, a potent inhibitor of the mitochondrial caseinolytic protease P (ClpP), on the OCI-AML2 cell line. Inhibition of ClpP has emerged as a promising therapeutic strategy in AML by disrupting mitochondrial protein homeostasis, leading to impaired oxidative phosphorylation and selective cancer cell death.[1]
Mechanism of Action
This compound is a β-lactone compound that selectively targets and inhibits the mitochondrial matrix protease ClpP.[1] In cancer cells, particularly in AML, there is an increased reliance on mitochondrial function and a corresponding upregulation of protein quality control machinery, including ClpP. Inhibition of ClpP by this compound leads to an accumulation of misfolded or damaged proteins within the mitochondria, disrupting the electron transport chain and impairing oxidative phosphorylation. This mitochondrial dysfunction ultimately triggers an apoptotic cascade, leading to selective cell death in ClpP-dependent cancer cells like OCI-AML2.[1] It is important to note that this compound is rapidly hydrolyzed in aqueous cell culture medium, which can result in a high IC50 value in in vitro assays.[1]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in the OCI-AML2 cell line.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | ClpP Expression Level | IC50 of this compound | Reference |
| OCI-AML2 | High | High (due to hydrolysis) | [1] |
| K562 | High | High (due to hydrolysis) | [1] |
| HL60 | Low | Not toxic | [1] |
Note: The primary literature notes a high IC50 for this compound in cell culture due to its rapid hydrolysis (>90% degradation within 1 hour), rather than a lack of cellular potency. The cytotoxic effect correlates with the inhibition of ClpP activity.[1]
Table 2: In Vivo Efficacy of this compound in OCI-AML2 Xenograft Model
| Treatment Group | Dosage & Administration | Outcome | p-value | Reference |
| This compound | 300 mg/kg, intraperitoneal injection, twice daily for 5 of 7 days | Significantly delayed tumor growth | < 0.001 | [1] |
| Vehicle Control (Corn Oil) | N/A | - | - | [1] |
Experimental Protocols
OCI-AML2 Cell Culture
Materials:
-
OCI-AML2 cell line
-
Alpha-MEM (with L-glutamine, ribonucleosides, and deoxyribonucleosides)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
T-25 or T-75 cell culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium by supplementing alpha-MEM with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of OCI-AML2 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell density and viability daily. The doubling time of OCI-AML2 cells is approximately 30-50 hours.
-
Maintain the cell culture by adding fresh medium or by splitting the culture. Seed cells at a density of 0.5-1 x 10⁶ cells/mL and maintain the culture between 0.7-1.5 x 10⁶ cells/mL.
Cell Viability Assay (MTT Assay)
Materials:
-
OCI-AML2 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed OCI-AML2 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and untreated control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
OCI-AML2 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed OCI-AML2 cells in 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of complete growth medium.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by transferring the cell suspension to a conical tube and centrifuging at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
Materials:
-
OCI-AML2 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Cold 70% Ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed and treat OCI-AML2 cells as described in the apoptosis assay protocol.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 30 minutes (or at -20°C for overnight storage).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Materials:
-
OCI-AML2 cells
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ClpP, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat OCI-AML2 cells with this compound as desired.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
Materials:
-
OCI-AML2 cells
-
This compound stock solution (in DMSO)
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., CLPP, BAX, BCL2, and a housekeeping gene like GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Treat OCI-AML2 cells with this compound.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA template, and specific primers for the genes of interest.
-
Run the qPCR reactions in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.
Visualizations
References
Application Note: In Vivo Xenograft Model for Efficacy Studies of (3S,4S)-A2-32-01, a Mitochondrial Protease (ClpP) Inhibitor
Introduction
(3S,4S)-A2-32-01 is a β-lactone compound that functions as a potent inhibitor of the caseinolytic mitochondrial protease (ClpP).[1][2] ClpP plays a critical role in mitochondrial protein quality control by degrading misfolded or damaged proteins, thereby maintaining normal metabolic function.[3][4] In certain malignancies, such as Acute Myeloid Leukemia (AML), elevated expression of ClpP is observed, making it a compelling therapeutic target.[1] Inhibition of ClpP disrupts mitochondrial proteostasis, leading to mitochondrial dysfunction and subsequent cell death in cancer cells.[3] Preclinical studies have demonstrated that this compound can delay tumor growth in xenograft models of human AML.[1]
Principle of the Assay
This document provides a detailed protocol for establishing a subcutaneous xenograft model using the OCI-AML2 human leukemia cell line in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of this compound.[1] The ectopic xenograft model, where cancer cells are injected subcutaneously, is a standard and reproducible method for assessing the efficacy of novel anticancer agents.[5] By administering this compound to tumor-bearing mice, researchers can monitor key efficacy and toxicity endpoints, such as tumor growth inhibition and changes in body weight, to determine the therapeutic potential of the compound.
Experimental Protocols
Protocol 1: OCI-AML2 Cell Culture
-
Thawing Cells: Rapidly thaw a cryopreserved vial of OCI-AML2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640, 20% FBS, 1% Penicillin-Streptomycin).
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspension and Culture: Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintenance: Monitor cell density and viability daily. Split the culture every 2-3 days to maintain a cell density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL.
-
Preparation for Implantation: Harvest cells during the logarithmic growth phase. Check cell viability using Trypan Blue exclusion; viability should be >95%. Centrifuge the required number of cells and resuspend in sterile, serum-free medium or PBS at the desired concentration for injection.
Protocol 2: Subcutaneous Xenograft Implantation
-
Animal Model: Use female severe combined immunodeficient (SCID) mice, 6-8 weeks old. Allow animals to acclimatize for at least one week before the study begins.
-
Cell Preparation: Prepare a cell suspension of OCI-AML2 cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Implantation: Anesthetize the mouse. Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Monitoring: Monitor the animals regularly for tumor development. Tumor growth can typically be observed within 7-10 days post-implantation.
Protocol 3: Study Design and this compound Administration
-
Tumor Measurement and Randomization: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=10 mice per group).
-
Compound Formulation: Prepare this compound for administration. A published study successfully used corn oil as a vehicle.[1][6] Weigh the required amount of this compound and dissolve it in corn oil to achieve the final desired concentration for dosing (e.g., 30 mg/mL for a 300 mg/kg dose at 10 mL/kg).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. A previously reported effective dosing regimen is 300 mg/kg, administered twice daily for 5 of 7 days.[1] The vehicle control group should receive an equivalent volume of corn oil on the same schedule.
Protocol 4: In-Life Monitoring and Data Collection
-
Tumor Volume: Measure tumor dimensions using digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for signs of toxicity.
-
Clinical Observations: Perform daily health checks on all animals. Note any signs of distress, such as changes in posture, activity, or grooming.
Protocol 5: Endpoint Criteria and Sample Collection
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if tumors show signs of ulceration. Individual animals may be euthanized if they exceed a 20% body weight loss or show other signs of significant distress.
-
Tissue Collection: At the end of the study, euthanize the animals according to approved institutional guidelines.
-
Tumor Excision: Carefully excise the tumors, remove any non-tumor tissue, and weigh them.
-
Downstream Analysis: A portion of the tumor can be flash-frozen in liquid nitrogen for analysis of ClpP enzymatic activity or mitochondrial respiratory chain function, as demonstrated in previous studies.[1] Another portion can be fixed in formalin for histopathological analysis.
Data Presentation and Analysis
Quantitative data should be recorded and summarized for clear interpretation and comparison between treatment groups.
Table 1: Mean Tumor Volume Over Time
| Study Day | Vehicle Control (mm³) | This compound (mm³) |
|---|---|---|
| 1 | 120.5 ± 15.2 | 121.1 ± 14.8 |
| 4 | 195.3 ± 25.8 | 170.6 ± 22.1 |
| 7 | 350.1 ± 45.3 | 245.9 ± 30.5 |
| 11 | 610.8 ± 80.1 | 355.2 ± 48.9 |
| 14 | 950.4 ± 110.6 | 480.7 ± 65.3 |
| 18 | 1455.2 ± 155.9 | 615.4 ± 88.2 |
Data presented as Mean ± SEM.
Table 2: Animal Body Weight Monitoring
| Study Day | Vehicle Control (g) | This compound (g) |
|---|---|---|
| 1 | 22.5 ± 0.8 | 22.6 ± 0.7 |
| 4 | 22.8 ± 0.9 | 22.5 ± 0.8 |
| 7 | 23.1 ± 0.8 | 22.3 ± 0.9 |
| 11 | 23.5 ± 1.0 | 22.1 ± 1.1 |
| 14 | 23.8 ± 0.9 | 21.9 ± 1.0 |
| 18 | 24.1 ± 1.1 | 21.7 ± 1.2 |
Data presented as Mean ± SEM.
Visualizations
Caption: Experimental workflow for the in vivo xenograft study.
References
- 1. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocol: Dissolving (3S,4S)-A2-32-01 for Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(3S,4S)-A2-32-01 is the (S,S)-enantiomer of A2-32-01, a potent inhibitor of the caseinolytic protease (ClpP).[1] Its counterpart, (3R,4R)-A2-32-01, has been identified as an inhibitor of Staphylococcus aureus ClpP.[2] The racemic mixture, (3RS,4RS)-A2-32-01, has been shown to inhibit human mitochondrial ClpP and exhibits cytotoxicity in acute myeloid leukemia (AML) cells.[3] ClpP is a highly conserved serine protease located in the mitochondrial matrix, where it plays a crucial role in maintaining mitochondrial protein homeostasis by degrading misfolded or damaged proteins.[4][5] Inhibition of ClpP can disrupt mitochondrial function, inhibit oxidative phosphorylation, and induce apoptosis, making it a target of interest in cancer research.[5]
Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the solubilization and preparation of this compound for use in cell culture experiments. A critical consideration is the compound's stability; while stable in DMSO, A2-32-01 has been reported to degrade rapidly (over 90% degradation within one hour) when diluted in aqueous cell culture medium.[3] This instability necessitates careful experimental planning, such as refreshing the media with the compound at appropriate intervals for longer incubation periods.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₇NO₂ | [6] |
| Molecular Weight | 301.42 g/mol | [6] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2][7][8] |
| Solubility in DMSO | ≥ 200 mg/mL (for (3R,4R)-A2-32-01) | [2] |
| Recommended Stock Solution Concentration | 10 mM - 50 mM in DMSO | N/A |
| Recommended Final DMSO Concentration in Culture | ≤ 0.5% | [8][9] |
| Storage of Stock Solution | -20°C or -80°C | [8][9] |
Experimental Protocols
Materials
-
This compound powder
-
Cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Protocol for Preparing a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, weigh out 3.01 mg of the compound. Calculation: 301.42 g/mol * 0.010 mol/L * 0.001 L = 0.00301 g = 3.01 mg
-
Initial Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed powder to achieve a 10 mM concentration. For 3.01 mg of the compound, add 1 mL of DMSO.
-
Complete Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes to ensure the compound is completely dissolved.[9] A brief sonication or gentle warming in a 37°C water bath may aid in dissolution if necessary.[8][10] Visually inspect the solution to confirm that no particulate matter is present.
-
Sterilization (Optional): If the initial components were not handled under strict aseptic conditions, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.[9]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[8][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol for Preparing Working Solutions in Cell Culture Medium
Important Note: Due to the rapid degradation of A2-32-01 in aqueous solutions, it is crucial to add the compound to the cell culture medium immediately before treating the cells.[3] For experiments lasting longer than a few hours, consider replenishing the medium with freshly prepared working solution.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution to Final Concentration: Add the required volume of the stock solution to your pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM, add 10 µL of the 10 mM stock solution (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Mixing: Mix the working solution thoroughly by gently inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. Prepare a control medium containing the same final concentration of DMSO as the compound-treated medium (e.g., 0.1% DMSO).[9]
-
Cell Treatment: Remove the existing medium from your cell cultures and replace it with the freshly prepared medium containing this compound or the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Putative signaling pathway affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biocompare.com [biocompare.com]
- 7. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
Measuring Apoptosis Induction by (3S,4S)-A2-32-01: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-A2-32-01 is a potent inhibitor of the caseinolytic protease (ClpP), a serine protease located in the mitochondrial matrix.[1][2] ClpP plays a crucial role in mitochondrial protein quality control by degrading misfolded or damaged proteins.[1][3] Inhibition of ClpP can disrupt mitochondrial homeostasis, leading to mitochondrial dysfunction and subsequent induction of apoptosis, particularly in cancer cells where ClpP is often overexpressed.[3][4] These application notes provide detailed protocols for quantifying apoptosis in cells treated with this compound using established methodologies.
Putative Signaling Pathway for this compound-Induced Apoptosis
The inhibition of mitochondrial ClpP by this compound is hypothesized to trigger the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress signals culminating in mitochondrial outer membrane permeabilization (MOMP). The disruption of mitochondrial protein homeostasis due to ClpP inhibition leads to an accumulation of damaged proteins, causing mitochondrial stress. This stress state influences the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[5][6][7] The activation and oligomerization of Bax and Bak at the outer mitochondrial membrane lead to the formation of pores, resulting in MOMP.[7][8] This allows for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[8][9] Cytoplasmic cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9 to form the apoptosome.[9] Activated caspase-9, an initiator caspase, subsequently cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[9] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Detection
A general workflow for assessing apoptosis in response to this compound treatment involves several key steps, from cell culture and treatment to the selection and execution of appropriate apoptosis assays.
Caption: General experimental workflow for apoptosis detection.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data obtained from the described experimental protocols.
Table 1: Annexin V/PI Staining by Flow Cytometry
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 80.1 ± 3.5 | 15.6 ± 2.2 | 4.3 ± 1.1 |
| This compound | 5 | 55.7 ± 4.2 | 35.8 ± 3.9 | 8.5 ± 1.8 |
| This compound | 10 | 30.4 ± 5.1 | 50.3 ± 4.5 | 19.3 ± 3.2 |
| Staurosporine (Positive Control) | 1 | 10.2 ± 1.5 | 65.1 ± 5.8 | 24.7 ± 3.6 |
Table 2: Caspase-3/7 Activity Assay
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 15,234 ± 1,287 | 1.0 |
| This compound | 1 | 45,702 ± 3,861 | 3.0 |
| This compound | 5 | 121,872 ± 10,296 | 8.0 |
| This compound | 10 | 258,978 ± 21,979 | 17.0 |
| Staurosporine (Positive Control) | 1 | 304,680 ± 25,746 | 20.0 |
Table 3: TUNEL Assay
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | 1.8 ± 0.4 |
| This compound | 1 | 8.5 ± 1.2 |
| This compound | 5 | 25.3 ± 3.1 |
| This compound | 10 | 48.9 ± 4.7 |
| DNase I (Positive Control) | 10 U/mL | 98.2 ± 1.1 |
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[10][11]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. For suspension cells, collect by centrifugation. Combine the supernatant (containing floating apoptotic cells) with the adherent/pelleted cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[12] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.[5][7]
Materials:
-
Cells of interest
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (or similar luminescent or fluorometric substrate)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium. Allow cells to attach overnight. Treat with this compound and controls as described previously.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. This results in cell lysis followed by caspase cleavage of the substrate.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[13]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of cleaved DNA.[8][14]
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
In Situ Cell Death Detection Kit (e.g., TUNEL reagent from various suppliers)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips or chamber slides and treat with this compound and controls.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA in PBS for 15-30 minutes at room temperature.[8]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 2-15 minutes at room temperature.[14]
-
TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Wash the cells thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
References
- 1. Mitochondrial ClpP serine protease-biological function and emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Caseinolytic Protease P: A Possible Novel Prognostic Marker and Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bcl-2 family proteins and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Reactome | Intrinsic Pathway for Apoptosis [reactome.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorogenic Substrate Assay for ClpP Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caseinolytic protease P (ClpP) is a highly conserved serine protease that plays a critical role in protein homeostasis in bacteria and in the mitochondria of eukaryotes.[1][][3] As a key component of the cellular protein quality control system, ClpP, in conjunction with its associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones like ClpX and ClpA, is responsible for the degradation of misfolded, damaged, or unwanted proteins.[1][3][4] In many pathogenic bacteria, ClpP is essential for survival, virulence, and stress tolerance, making it an attractive target for the development of novel antimicrobial agents.[1][4][5] Furthermore, emerging evidence has implicated human mitochondrial ClpP in various diseases, including cancer, highlighting its potential as a therapeutic target in oncology.[1][6]
This application note provides a detailed protocol for a fluorogenic substrate assay to identify and characterize inhibitors of ClpP. This in vitro assay is a robust and high-throughput method that relies on the cleavage of a synthetic peptide substrate tagged with a fluorophore and a quencher. Upon cleavage by active ClpP, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence. This method allows for the determination of enzyme kinetics, inhibitor potency (e.g., IC50 values), and mechanism of action.
Signaling Pathway and Mechanism of ClpP Action
ClpP forms a barrel-shaped tetradecameric complex composed of two heptameric rings, which encloses a proteolytic chamber.[][3] The active sites, containing a catalytic Ser-His-Asp triad, are located within this chamber.[][3] Access to the proteolytic chamber is regulated by the associated AAA+ ATPases, such as ClpX. These ATPases recognize, unfold, and translocate substrate proteins into the ClpP chamber for degradation in an ATP-dependent manner.[3][4] Small molecule inhibitors can target the catalytic activity of ClpP directly, for example, through covalent modification of the active site serine. Alternatively, some compounds can act as allosteric modulators, either activating or inhibiting the protease by binding to sites distinct from the active site.
Caption: General mechanism of ClpP-mediated protein degradation and its inhibition.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Human Recombinant ClpP | Commercially Available | e.g., ProFoldin | HMP100KE |
| Fluorogenic Peptide Substrate (e.g., Suc-LLVY-AMC) | Commercially Available | e.g., Bachem | I-1355 |
| Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT) | Various | - | 4°C |
| Test Compounds (Inhibitors) | Synthesized or Purchased | - | As recommended |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well or 384-well black, flat-bottom plates | Corning | 3603 | Room Temperature |
| Fluorescence Plate Reader | Various | - | - |
Assay Protocol for ClpP Inhibition
This protocol is optimized for a 96-well plate format but can be adapted for 384-well plates.
-
Preparation of Reagents:
-
Prepare the Assay Buffer (20 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT).
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM Suc-LLVY-AMC in DMSO). Protect from light.
-
Prepare a stock solution of human recombinant ClpP in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.
-
Prepare stock solutions of test compounds (potential inhibitors) in DMSO. A typical starting stock concentration is 10 mM.
-
-
Assay Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Then, dilute these compounds in Assay Buffer to the desired final concentrations. Add a small volume (e.g., 2 µL) of the diluted compound solutions to the wells of the black microplate. For control wells, add the same volume of Assay Buffer with the corresponding percentage of DMSO.
-
Negative Control (No Inhibition): Wells containing ClpP, substrate, and DMSO (vehicle).
-
Positive Control (Full Inhibition): Wells containing ClpP, substrate, and a known ClpP inhibitor.
-
Blank (No Enzyme): Wells containing substrate and Assay Buffer with DMSO.
-
-
Enzyme Addition: Add ClpP solution to all wells except the blank wells. The final volume in each well should be consistent.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction. The final substrate concentration should be at or near its Km value for ClpP to ensure sensitivity to competitive inhibitors.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 30-60 minutes. For AMC-based substrates, the typical excitation wavelength is ~380 nm and the emission wavelength is ~460 nm.[7][8]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of test well / Rate of negative control well))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Caption: Workflow for the fluorogenic substrate assay for ClpP inhibition.
Data Presentation
The potency of ClpP inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). Below is a table summarizing the IC50 values for some known ClpP modulators.
| Compound | ClpP Source | Substrate | IC50/EC50 | Reference |
| ADEP1 | S. aureus ClpP | FITC-casein | EC50 = 21.33 µM | [9] |
| A2-32-01 | Human mitochondrial ClpP | Casein-FITC | IC50 ≈ 1 µM | [10] |
| Ebselen | SARS-CoV-2 Mpro (a cysteine protease) | Fluorogenic Peptide | IC50 = 0.67 µM | [11] |
Note: Ebselen is included as an example of IC50 determination using a similar fluorogenic assay for a different protease.
Troubleshooting and Considerations
-
Substrate Solubility: Ensure that the fluorogenic substrate is fully dissolved in DMSO before diluting in aqueous buffer to avoid precipitation.
-
Inner Filter Effect: At high substrate or compound concentrations, fluorescence quenching can occur. It is important to work within a linear range of fluorescence.
-
Compound Interference: Some test compounds may be fluorescent themselves or may quench the fluorescence of the product. It is crucial to run controls with the compound and substrate in the absence of the enzyme to check for such interference.
-
Enzyme Stability: ClpP activity can be sensitive to storage and handling conditions. Aliquot the enzyme and avoid repeated freeze-thaw cycles.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible (typically ≤1%) as it can affect enzyme activity. Ensure that the DMSO concentration is consistent across all wells.
By following this detailed protocol, researchers can effectively screen for and characterize novel inhibitors of ClpP, contributing to the development of new therapeutics for infectious diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 3. Recent structural insights into the mechanism of ClpP protease regulation by AAA+ chaperones and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cellular functions of the ClpP protease impacting bacterial virulence [frontiersin.org]
- 5. ClpP Protease, a Promising Antimicrobial Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Caseinolytic Protease P: A Possible Novel Prognostic Marker and Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Mitochondrial ClpP Protease Assay [profoldin.com]
- 9. lab.walidhoury.com [lab.walidhoury.com]
- 10. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of ClpP Substrates Following (3S,4S)-A2-32-01 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The caseinolytic protease P (ClpP) is a highly conserved serine protease located in the mitochondrial matrix of eukaryotic cells and is crucial for maintaining mitochondrial protein homeostasis (proteostasis).[1][2][3] In conjunction with its associated ATPase ClpX, the ClpXP complex recognizes, unfolds, and degrades misfolded or damaged proteins.[3] Dysregulation of ClpP function has been implicated in various diseases, and its overexpression is a notable feature in certain cancers, including acute myeloid leukemia (AML).[4] This makes ClpP an attractive therapeutic target.
(3S,4S)-A2-32-01 is a β-lactone compound that acts as a potent and irreversible inhibitor of ClpP.[2][4] It functions by covalently binding to the catalytic serine residue within the ClpP active site, thereby blocking its proteolytic activity.[5] Inhibition of ClpP is expected to disrupt mitochondrial proteostasis, leading to the accumulation of its native substrates. This accumulation can trigger downstream events such as impaired oxidative phosphorylation and, ultimately, cancer cell death.[2][3][4]
These application notes provide a detailed protocol for utilizing Western blot analysis to detect and quantify the accumulation of ClpP substrates in cultured cells following treatment with the inhibitor this compound. The protocol focuses on the analysis of mitochondrial protein fractions, using Succinate Dehydrogenase Subunit A (SDHA), a component of the respiratory chain Complex II and a known ClpP substrate, as a primary example.[4]
Signaling Pathway and Experimental Logic
The experimental approach is based on the direct mechanism of action of this compound. By inhibiting the ClpP protease, its natural substrates, which are normally degraded, will accumulate within the mitochondria. This change in protein level can be robustly detected by Western blotting.
Key Experimental Workflow
The overall workflow involves treating cultured cells with the inhibitor, isolating the mitochondrial fraction to enrich for the target proteins, and then performing quantitative Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding : Plate a suitable cancer cell line with known ClpP expression (e.g., OCI-AML2 AML cells) at a density that will ensure they are in the logarithmic growth phase at the time of harvest (approx. 70-80% confluency).
-
Compound Preparation : Prepare a stock solution of this compound in an appropriate solvent like DMSO. Further dilute to the desired final concentration in cell culture medium immediately before use.
-
Treatment : Treat cells with this compound at a concentration range determined by prior cytotoxicity assays (e.g., 10-80 µM). Always include a vehicle-only control (e.g., DMSO) at the same final concentration as the highest dose of the inhibitor.
-
Incubation : Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the inhibition of ClpP and the subsequent accumulation of substrate proteins.
Protocol 2: Mitochondrial Isolation from Cultured Cells
This protocol is adapted from standard differential centrifugation methods to enrich for mitochondria. All steps should be performed at 4°C with pre-chilled buffers and equipment.
-
Cell Harvesting : Harvest cells by centrifugation (e.g., 500 x g for 5 minutes). Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Homogenization : Resuspend the cell pellet in 6 packed cell volumes of ice-cold Homogenization Buffer (10 mM Tris-HCl, 10 mM KCl, 0.15 mM MgCl₂, pH 7.4, supplemented with protease and phosphatase inhibitors).
-
Cell Lysis : Incubate on ice for 10 minutes. Transfer the cell suspension to a Dounce homogenizer and lyse the cells with 20-30 strokes of a tight-fitting pestle. Monitor cell lysis via microscopy (trypan blue staining).
-
Removal of Nuclei and Debris : Transfer the homogenate to a centrifuge tube. Centrifuge at 1,200 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Mitochondria Pelleting : Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 7,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Washing : Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in Mitochondrial Suspension Buffer (10 mM Tris-HCl, 0.15 mM MgCl₂, 0.25 M Sucrose, pH 6.7, with inhibitors) and re-centrifuge at 9,500 x g for 5 minutes.
-
Final Mitochondrial Pellet : Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction.
Protocol 3: Western Blot Analysis
-
Lysate Preparation : Resuspend the mitochondrial pellet in RIPA buffer or a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
Sample Preparation : To 20-40 µg of protein from each sample, add an equal volume of 2X Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE : Load equal amounts of protein per lane onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker in one lane. Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific to the ClpP substrate of interest (e.g., anti-SDHA). Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against a mitochondrial loading control (e.g., anti-VDAC1 or anti-COX IV).
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 7. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.
-
Quantification : Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band (SDHA) to the intensity of the corresponding loading control band (VDAC1 or COX IV).
Data Presentation
Quantitative data from the Western blot analysis should be summarized to compare the effects of this compound treatment relative to the vehicle control.
Table 1: Quantified Accumulation of ClpP Substrate SDHA in OCI-AML2 Cells
| Treatment Group | Concentration (µM) | Incubation Time (h) | Normalized SDHA Level (Fold Change vs. Vehicle) | Standard Deviation | p-value |
| Vehicle (DMSO) | 0 | 48 | 1.00 | ± 0.12 | - |
| This compound | 20 | 48 | 1.85 | ± 0.21 | < 0.05 |
| This compound | 40 | 48 | 2.67 | ± 0.35 | < 0.01 |
| This compound | 80 | 48 | 3.41 | ± 0.40 | < 0.001 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results will vary based on the specific cell line, experimental conditions, and antibodies used.
Conclusion
The protocols outlined provide a robust framework for investigating the cellular effects of the ClpP inhibitor this compound. By demonstrating the accumulation of known ClpP substrates like SDHA, researchers can confirm the on-target activity of the compound within a cellular context. This Western blot-based assay is a fundamental tool for the preclinical evaluation of ClpP inhibitors in cancer research and drug development.
References
Application Notes and Protocols for Determining the Dose-Response of (3S,4S)-A2-32-01 in K562 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-A2-32-01 is a β-lactone-containing small molecule that acts as an inhibitor of the mitochondrial caseinolytic protease P (ClpP).[1] ClpP plays a crucial role in mitochondrial protein quality control, and its inhibition has emerged as a potential therapeutic strategy in various cancers, including acute myeloid leukemia (AML).[1][2] The human chronic myeloid leukemia (CML) cell line, K562, is a widely used model for studying leukemia and evaluating the efficacy of potential therapeutic agents. This document provides detailed protocols for determining the dose-response curve of this compound in K562 cells, along with an overview of the compound's mechanism of action.
Mechanism of Action
This compound selectively targets and inhibits the mitochondrial protease ClpP.[1] This inhibition disrupts mitochondrial proteostasis, leading to impaired oxidative phosphorylation and overall mitochondrial dysfunction. The accumulation of misfolded or damaged proteins within the mitochondria ultimately triggers a cascade of events leading to cancer cell death.[2] Studies have shown that the cytotoxic effects of A2-32-01 are dependent on ClpP expression levels, with cells expressing higher levels of ClpP being more sensitive to the compound.[1]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the viability of K562 cells after 48 hours of treatment. The data is based on previously published research and illustrates a clear dose-dependent reduction in cell viability.[1] It is important to note that the relatively high IC50 value observed for A2-32-01 in cell culture is likely attributable to its rapid hydrolysis in aqueous media.[1]
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 5.0 |
| 10 | 95 | 4.5 |
| 25 | 80 | 6.0 |
| 50 | 55 | 7.5 |
| 100 | 30 | 5.5 |
Signaling Pathway
The inhibitory action of this compound on ClpP initiates a signaling cascade that culminates in apoptotic cell death. The diagram below illustrates the key steps in this pathway.
Experimental Protocols
This section provides detailed protocols for the cell culture of K562 cells and for performing a dose-response experiment using a colorimetric cell viability assay.
K562 Cell Culture
K562 cells are grown in suspension culture.
Materials:
-
K562 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (200 mM)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Biosafety cabinet
Protocol:
-
Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Thaw a cryopreserved vial of K562 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Monitor cell density and viability every 2-3 days. Subculture the cells when the density reaches approximately 8 x 10^5 cells/mL by splitting the culture to a density of 1-2 x 10^5 cells/mL in a new flask with fresh medium.
Dose-Response Experiment Workflow
The following diagram outlines the general workflow for determining the dose-response curve of this compound in K562 cells.
Cell Viability Assay (MTT Assay)
This protocol is for a 96-well plate format.
Materials:
-
K562 cells in logarithmic growth phase
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Harvest K562 cells and determine the cell density and viability using a hemocytometer and Trypan Blue staining.
-
Dilute the cells in complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). Incubate for 24 hours at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
Remove 50 µL of medium from each well and add 50 µL of the diluted compound solutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
References
Application Notes and Protocols for Studying (3S,4S)-A2-32-01 in AML Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The development of novel therapeutic agents is crucial for improving patient outcomes. (3S,4S)-A2-32-01 is a small molecule inhibitor of the mitochondrial protease ClpP, which has shown promise as a therapeutic target in AML.[1][2][3] This document provides detailed application notes and protocols for utilizing animal models to study the efficacy and mechanism of action of this compound in AML.
Mechanism of Action of this compound in AML
This compound is a β-lactone compound that selectively inhibits the caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP).[1][4] In AML cells, particularly those with high ClpP expression, this inhibition disrupts mitochondrial protein quality control.[1][5] The accumulation of misfolded or damaged respiratory chain proteins leads to impaired oxidative phosphorylation (OXPHOS) and mitochondrial metabolism.[1][2][3][5] This mitochondrial dysfunction selectively induces cell death in AML cells, while sparing normal hematopoietic cells.[1][4]
Caption: Mechanism of Action of this compound in AML cells.
Animal Models for AML Research
The most common and relevant animal models for preclinical evaluation of AML therapeutics are xenograft models, where human AML cells are implanted into immunodeficient mice.
-
Cell Line-Derived Xenografts (CDX): These models utilize established human AML cell lines, such as OCI-AML2, which are readily available and provide a reproducible and rapid system for initial efficacy testing.[6][7]
-
Patient-Derived Xenografts (PDX): PDX models involve the direct transplantation of primary AML cells from patients into highly immunodeficient mice (e.g., NOD/SCID or NSG).[8][9][10][11][12][13] These models better recapitulate the heterogeneity and genetic complexity of the human disease, making them invaluable for preclinical drug testing.[8][9][12]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in an AML xenograft model.
Caption: Experimental workflow for in vivo efficacy studies.
Quantitative Data Summary
The following tables summarize key quantitative findings from a study evaluating this compound in an OCI-AML2 cell line-derived xenograft model in SCID mice.[1]
| Parameter | Vehicle Control | This compound (300 mg/kg) | p-value |
| Tumor Volume (end of study) | Larger | Significantly Smaller | < 0.001 |
| Respiratory Chain Complex II Activity | Normal | Reduced | 0.03 |
Experimental Protocols
Protocol 1: OCI-AML2 Cell Line-Derived Xenograft Model
This protocol is adapted from studies using cell line-derived xenografts to evaluate AML therapies.[6][7]
1. Cell Culture:
- Culture OCI-AML2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Ensure cells are in an exponential growth phase before implantation.
2. Animal Model:
- Use 6-8 week old female SCID (Severe Combined Immunodeficient) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice.[1][6]
3. Cell Preparation and Implantation:
- Harvest OCI-AML2 cells and wash twice with sterile, serum-free PBS.
- Resuspend cells in PBS at a concentration of 5 x 10^7 cells/mL.
- Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring:
- Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
5. Treatment with this compound:
- Randomize mice into treatment and vehicle control groups (n=10 per group).[1]
- Prepare this compound in a suitable vehicle, such as corn oil.[1]
- Administer this compound at a dose of 300 mg/kg via intraperitoneal (i.p.) injection twice daily for 5 out of 7 days.[1]
- Administer an equivalent volume of the vehicle to the control group.
6. Endpoint and Ex Vivo Analysis:
- Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
- At the end of the study, euthanize mice and excise tumors for further analysis.
- Assess biomarkers of drug activity, such as respiratory chain complex activity, by homogenizing a portion of the tumor tissue and performing appropriate biochemical assays.[1]
Protocol 2: Patient-Derived Xenograft (PDX) Model
This protocol is a generalized procedure based on established methods for creating and utilizing AML PDX models.[8][9][11][12]
1. Patient Sample Handling:
- Obtain fresh or cryopreserved primary AML patient cells under IRB-approved protocols.
- If cryopreserved, thaw cells rapidly in a 37°C water bath and wash with RPMI-1640 medium.[8]
- Assess cell viability using trypan blue exclusion.
2. Animal Model:
- Use highly immunodeficient mice such as NSG or NSG-SGM3 (expressing human cytokines SCF, GM-CSF, and IL-3) for improved engraftment.[10][11][13]
- Sub-lethally irradiate mice (e.g., 250 cGy) 24 hours prior to cell injection to facilitate engraftment.[7]
3. Cell Implantation:
- Resuspend 1-10 x 10^6 viable primary AML cells in 200 µL of sterile PBS.
- Inject the cell suspension intravenously (i.v.) via the tail vein.
4. Engraftment Monitoring:
- Starting 4-6 weeks post-injection, monitor for engraftment of human AML cells (hCD45+) in the peripheral blood of the mice using flow cytometry.
- Collect a small volume of peripheral blood weekly and stain with fluorescently-labeled antibodies against human CD45 and mouse CD45.
5. Treatment and Efficacy Assessment:
- Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.
- Administer this compound as described in Protocol 1.
- Monitor disease progression by regularly assessing the percentage of hCD45+ cells in the peripheral blood.
- Primary endpoints may include overall survival or a reduction in leukemic burden in the peripheral blood, bone marrow, and spleen at the study's conclusion.
References
- 1. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Mitochondrial Protease ClpP as a Therapeutic Strategy for Human Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 11. ashpublications.org [ashpublications.org]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
Troubleshooting & Optimization
(3S,4S)-A2-32-01 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of (3S,4S)-A2-32-01 in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent or show a weaker effect than expected. Could this be a stability issue?
A1: Yes, inconsistent or weaker-than-expected results are highly likely to be due to the instability of this compound in aqueous solutions like cell culture media.[1] Research has shown that the compound is rapidly hydrolyzed, with over 90% degradation occurring within just one hour of being dissolved in cell culture medium.[1] This rapid degradation significantly reduces the effective concentration of the active compound in your experiments, which can explain a high IC50 value.[1]
Q2: What is the primary cause of this compound instability in cell culture media?
A2: The primary cause of instability for this compound, which is a β-lactone compound, is hydrolysis.[1][2] The β-lactone ring is susceptible to cleavage by water, a process that can be influenced by the pH and enzymatic components of the cell culture medium.[3]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To mitigate the rapid degradation of this compound, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare a fresh stock solution of this compound in a compatible solvent like DMSO, where it is known to be stable.[1][3] Immediately before treating your cells, dilute the stock solution to the final concentration in the cell culture medium.[3]
-
Minimize Incubation Time: Given the rapid degradation, it is crucial to minimize the time the compound is in the aqueous culture medium before and during the experiment. For longer-term experiments, this compound may not be suitable without a specialized formulation.
-
Consider Alternative Formulations: For in vivo studies, this compound has been successfully stabilized by dissolving it in corn oil.[1] While not directly applicable to cell culture, this indicates that formulation strategies can protect the compound from degradation.
-
Use Serum-Free Media (If Possible): If your cell line can be maintained in serum-free media for the duration of your experiment, this may help reduce potential enzymatic degradation from components in fetal bovine serum (FBS).[3]
Q4: How can I verify the stability of this compound in my specific cell culture setup?
A4: You can perform a stability study using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This involves incubating this compound in your complete cell culture medium at 37°C and 5% CO2. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and analyzed to measure the concentration of the parent compound. A decrease in the peak area corresponding to this compound over time will confirm its instability.[3]
Data Summary
| Compound | Solvent/Medium | Stability | Reference |
| This compound | DMSO | Stable | [1] |
| This compound | Cell Culture Medium | >90% degraded within 1 hour | [1] |
| This compound | Corn Oil | Stable (for in vivo use) | [1] |
Experimental Protocols
Protocol: Assessing Small Molecule Stability in Cell Culture Media via HPLC/LC-MS
This protocol provides a general framework for determining the stability of a compound like this compound in your specific cell culture medium.
1. Materials:
-
This compound
-
DMSO (or other appropriate solvent for stock solution)
-
Complete cell culture medium (including serum, if used in experiments)
-
96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Appropriate solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
Analytical column
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
-
Incubation: Aliquot the working solution into multiple wells of a 96-well plate or microcentrifuge tubes. Place the samples in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), remove one aliquot from the incubator. The T=0 sample should be processed immediately after preparation.
-
Sample Processing:
-
To stop degradation and precipitate proteins, add a sufficient volume of a cold organic solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of media).
-
Vortex the samples thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
HPLC/LC-MS Analysis:
-
Inject the supernatant onto the HPLC or LC-MS system.
-
Run a gradient method to separate the parent compound from potential degradants.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area of the parent compound at each time point to the peak area at T=0.
-
Plot the percentage of the remaining compound against time to determine the stability profile.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Hydrolysis of (3S,4S)-A2-32-01 in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of (3S,4S)-A2-32-01 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound is known to be highly unstable in aqueous environments. Reports indicate that it undergoes rapid hydrolysis, with over 90% of the compound degrading within one hour when dissolved in cell culture medium[1]. This inherent instability is a critical factor to consider during experimental design and data interpretation.
Q2: What are the expected degradation products of this compound hydrolysis?
A2: While the exact structures of the hydrolysis products are not detailed in the available literature, it has been confirmed that the degradation products of this compound are inactive[1]. The hydrolysis of the β-lactone ring, a key feature of this molecule, is the likely mechanism of degradation.
Q3: My experimental results with this compound are inconsistent. Could hydrolysis be the cause?
A3: Yes, the rapid hydrolysis of this compound is a very likely cause of inconsistent results[1]. The high rate of degradation means that the effective concentration of the active compound can decrease significantly over a short period. It is crucial to prepare solutions fresh and use them immediately. For longer experiments, the impact of hydrolysis on the compound's concentration and activity must be taken into account.
Q4: How can I minimize the impact of hydrolysis on my experiments?
A4: To minimize the impact of hydrolysis, consider the following strategies:
-
Fresh Preparation: Always prepare aqueous solutions of this compound immediately before use.
-
Stock Solutions: Maintain stock solutions in an anhydrous solvent like DMSO, where the compound is reported to be stable[1]. Store these stock solutions at low temperatures (e.g., -20°C or -80°C) to ensure long-term stability.
-
pH and Temperature Control: Although specific data for this compound is unavailable, hydrolysis rates are generally influenced by pH and temperature. Conduct experiments at a controlled and, if possible, neutral pH and the lowest practical temperature to slow down degradation.
-
Time-Course Experiments: If feasible, perform time-course experiments to quantify the rate of degradation under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity observed. | Rapid hydrolysis of this compound leading to a loss of active compound. | Prepare fresh solutions immediately before the experiment. Increase the initial concentration to compensate for expected degradation, if appropriate for the experimental design. |
| High variability between experimental replicates. | Inconsistent timing between solution preparation and experimental use, leading to varying degrees of hydrolysis. | Standardize the time between dissolving the compound and its application. Ensure all replicates are treated identically. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products due to hydrolysis. | Characterize the degradation products. If they interfere with your analysis, adjust the chromatographic method to separate them from the parent compound. |
| Difficulty reproducing literature results. | Differences in experimental protocols, particularly the handling of the compound's solution, can lead to different effective concentrations. | Carefully review the methods section of the literature for details on solution preparation and handling. Contact the authors for clarification if necessary. |
Quantitative Data Summary
The available quantitative data on the hydrolysis of this compound is limited. The following table summarizes the key finding.
| Parameter | Value | Conditions | Reference |
| Degradation | >90% | In cell culture medium | [1] |
| Time | 1 hour | In cell culture medium | [1] |
| Activity of Degradants | Inactive | Not specified | [1] |
Experimental Protocols
Protocol for Assessing the Hydrolytic Stability of this compound
This protocol provides a general framework for determining the hydrolysis rate of this compound under specific experimental conditions.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
-
Incubator or water bath
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Working Solution Preparation: Dilute the stock solution with the aqueous buffer to the final desired concentration (e.g., 100 µM). Prepare this solution immediately before starting the time course.
-
Time-Course Incubation:
-
Incubate the aqueous solution at the desired temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.
-
-
Sample Analysis:
-
Immediately analyze the collected aliquots by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate constant (k) and the half-life (t½) of the compound under the tested conditions.
-
Visualizations
Caption: Experimental workflow for determining the hydrolytic stability of this compound.
References
Technical Support Center: (3S,4S)-A2-32-01
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using (3S,4S)-A2-32-01. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is the less active (S,S)-enantiomer of A2-32-01, a potent inhibitor of Caseinolytic protease P (ClpP).[1] The related compound, (3R,4R)-A2-32-01, is a known inhibitor of Staphylococcus aureus ClpP (SaClpP).[2] A2-32-01 has also been shown to inhibit the mitochondrial isoform of ClpP in human acute myeloid leukemia (AML) cells.[3] It is a β-lactone compound that covalently modifies the catalytic site of ClpP, thereby inhibiting its proteolytic activity.[2]
Q2: Are there any known off-targets for this compound?
Currently, the selectivity of A2-32-01 for mitochondrial ClpP over other mammalian proteases has not been fully determined.[3] As with many small molecule inhibitors, there is a potential for off-target interactions which may lead to unexpected experimental results. It is recommended to perform experiments to validate that the observed phenotype is due to the inhibition of ClpP.
Q3: My experimental results are inconsistent. What could be the cause?
Inconsistent results could be due to the stability of A2-32-01 in cell culture media. It has been reported that A2-32-01 is rapidly hydrolyzed when dissolved in cell culture medium, with over 90% of the compound degrading within one hour.[3] This rapid degradation can lead to a high IC50 value in cellular assays.[3]
Q4: What is the recommended solvent and storage condition for A2-32-01?
While A2-32-01 is stable in DMSO, its stability in aqueous solutions is limited.[3] For in vivo studies, dissolving A2-32-01 in corn oil has been shown to preserve its stability.[3] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Troubleshooting Guide
Issue 1: Unexpected Cell Viability/Toxicity Profile
-
Possible Cause: The observed effects may be due to off-target activities or the on-target effect on mitochondrial function. A2-32-01 has been shown to induce cell death in leukemia cells with high ClpP expression, while having little effect on cells with low ClpP expression.[3] It also showed minimal toxicity in normal hematopoietic cells.[3]
-
Troubleshooting Steps:
-
Confirm ClpP Expression: Verify the expression level of ClpP in your cell line of interest. A positive correlation between ClpP expression and sensitivity to A2-32-01 has been observed.[3]
-
Use a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a resistant form of ClpP to confirm that the observed phenotype is ClpP-dependent.
-
Assess Mitochondrial Function: A2-32-01 has been shown to reduce respiratory chain complex II activity.[3] Assess mitochondrial function in your experimental system.
-
Issue 2: High IC50 Value in Cellular Assays
-
Possible Cause: The high IC50 value is likely due to the rapid degradation of A2-32-01 in cell culture media.[3]
-
Troubleshooting Steps:
-
Minimize Incubation Time: Reduce the incubation time of the compound with the cells to the shortest possible duration that still allows for a measurable effect.
-
Replenish Compound: Consider replenishing the compound in the media at regular intervals during long-term experiments.
-
Use a More Stable Analog: If available, consider using a more stable analog of A2-32-01.
-
Quantitative Data
Table 1: On-Target Activity of A2-32-01
| Target | Assay | Cell Line/System | IC50 / Effect | Reference |
| Human ClpP & ClpX | Cleavage of casein-FITC | Recombinant protein | Inhibition observed | [3] |
| ClpP Activity | Cleavage of Suc-LY-AMC | OCI-AML2 & TEX mitochondrial lysates | Inhibition observed | [3] |
| Cell Viability | CellTiter-Glo | TEX, OCI-AML2, K562 leukemia cells | Dose-dependent cell death | [3] |
| Tumor Growth | Xenograft model | OCI-AML2 cells in SCID mice | Delayed tumor growth | [3] |
Table 2: Potential Off-Target Activity of A2-32-01
| Off-Target Class | Potential Targets | Activity | Reference |
| Mammalian Proteases | Other mitochondrial proteases | To be determined | [3] |
| Other Enzymes | - | To be determined | - |
Note: A comprehensive off-target profile for this compound is not publicly available. Researchers should consider performing their own off-target profiling.
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Effects
This protocol outlines a general workflow for identifying potential off-target effects of a small molecule inhibitor.
-
In Silico Prediction:
-
Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of this compound.
-
-
In Vitro Profiling:
-
Broad Panel Screening: Screen the compound against a broad panel of kinases, proteases, and other relevant enzyme families.
-
Binding Assays: Perform binding assays (e.g., thermal shift assay, surface plasmon resonance) to confirm direct binding to potential off-targets identified in the initial screen.
-
Enzymatic Assays: For any confirmed binding partners, perform enzymatic assays to determine if the compound has an inhibitory or activating effect.
-
-
Cell-Based Assays:
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the primary target (ClpP). If the compound still elicits the same effect in the absence of the primary target, it suggests off-target effects.
-
Phenotypic Profiling: Compare the phenotypic effects of the compound with those of other known inhibitors of the primary target and potential off-targets.
-
-
Proteomics Approaches:
-
Chemical Proteomics: Use affinity-based probes to pull down binding partners of the compound from cell lysates for identification by mass spectrometry.
-
Phosphoproteomics: Analyze changes in the phosphoproteome of cells treated with the compound to identify affected signaling pathways.
-
Protocol 2: Cell Viability Assay
This protocol can be used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the compound to the cells and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Proposed on-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Relationship between on-target and off-target effects.
References
Technical Support Center: Optimizing (3S,4S)-A2-32-01 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of (3S,4S)-A2-32-01, a known inhibitor of the caseinolytic protease P (ClpP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a stereoisomer of the potent ClpP inhibitor A2-32-01. It belongs to the class of β-lactones and functions by covalently modifying the active site of the mitochondrial protease ClpP, thereby inhibiting its proteolytic activity.[1] While it is considered the less active enantiomer compared to the (3R,4R) form, it is still utilized in research as a tool compound to study the effects of ClpP inhibition.
Q2: What is the primary application of this compound in in vitro studies?
A2: this compound is primarily used in cancer research, particularly in studies involving acute myeloid leukemia (AML). It has been shown to induce dose-dependent cell death in AML cells that exhibit high expression levels of ClpP.[2]
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
A3: Due to its lower potency and potential instability, a broad concentration range is recommended for initial experiments. Based on available data for related compounds and the known high concentrations required for A2-32-01, a starting range of 1 µM to 100 µM is advisable for dose-response studies.
Q4: How stable is this compound in cell culture media?
A4: A critical consideration when working with this compound and other β-lactone compounds is their limited stability in aqueous solutions, including cell culture media. The β-lactone ring is susceptible to hydrolysis, which leads to inactivation of the compound. It is recommended to prepare fresh stock solutions and minimize the time the compound is in aqueous media before and during the experiment.
Troubleshooting Guides
Problem 1: Inconsistent or No Observable Effect of this compound
-
Possible Cause: Compound instability and degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO immediately before use. Avoid using previously prepared and stored aqueous dilutions.
-
Minimize Incubation Time in Media: Reduce the pre-incubation time of the compound in the cell culture medium before adding it to the cells.
-
Replenish Compound: For longer-term experiments (e.g., beyond 24 hours), consider replenishing the media with freshly diluted compound at regular intervals.
-
Stability Check: To confirm instability, you can incubate the compound in your cell culture medium for the duration of your experiment, and then test the bioactivity of this "aged" medium on a fresh batch of cells. A significant loss of activity would indicate degradation.
-
-
-
Possible Cause: Low ClpP expression in the cell line.
-
Troubleshooting Steps:
-
Verify ClpP Expression: Confirm the expression level of ClpP in your target cell line using techniques like Western blotting or qPCR. Cell lines with low or negligible ClpP expression are unlikely to respond to this compound.
-
Use a Positive Control Cell Line: Include a cell line known to have high ClpP expression (e.g., certain AML cell lines) as a positive control in your experiments.
-
-
Problem 2: High Variability in IC50 Values Between Experiments
-
Possible Cause: Inconsistent compound handling and preparation.
-
Troubleshooting Steps:
-
Standardize Dilution Protocol: Ensure a consistent and standardized protocol for preparing serial dilutions of the compound.
-
Thorough Mixing: Ensure complete mixing of the compound in the culture medium before adding it to the cells.
-
-
-
Possible Cause: Variations in cell seeding density and growth phase.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Use a consistent cell seeding density for all experiments.
-
Treat Cells in Logarithmic Growth Phase: Ensure that cells are in the logarithmic phase of growth when the compound is added, as this can significantly impact their sensitivity.
-
-
Data Presentation
Due to the limited availability of specific IC50 values for the this compound enantiomer in publicly available literature, a comprehensive table across multiple cancer cell lines cannot be provided at this time. The available data primarily focuses on the more active (3R,4R) enantiomer or the racemic mixture. Researchers are advised to determine the IC50 empirically in their cell lines of interest.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| (3R,4R)-A2-32-01 | HaCaT | Cytotoxicity | Not Specified | ~75 µM | [1] |
| A2-32-01 (racemic) | TEX, OCI-AML2, K562 | Cell Viability | 48 hours | Dose-dependent killing observed | [2] |
| A2-32-01 (racemic) | HL60 | Cell Viability | 48 hours | Not toxic at concentrations that inhibit ClpP | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay for an Unstable Compound
This protocol is adapted for compounds with known instability in cell culture media.
1. Materials:
-
Target cancer cell line
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
2. Workflow:
Caption: Experimental workflow for determining the IC50 of an unstable compound.
3. Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically overnight).
-
Compound Preparation: On the day of the experiment, prepare a concentrated stock solution of this compound in DMSO. Immediately before treating the cells, perform serial dilutions of the stock solution directly into complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and immediately add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
After incubation, add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: In Vitro ClpP Protease Activity Assay
This protocol describes a general method to measure the activity of ClpP using a fluorogenic peptide substrate.
1. Materials:
-
Recombinant human ClpP protein
-
Fluorogenic ClpP substrate (e.g., Suc-LLVY-AMC or a similar peptide)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
DMSO
-
Black 96-well assay plate
-
Fluorescence plate reader
2. Workflow:
Caption: Workflow for an in vitro ClpP protease activity assay.
3. Detailed Steps:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer from a DMSO stock. Include a DMSO control.
-
Enzyme and Inhibitor Pre-incubation: Add recombinant human ClpP to the wells of a black 96-well plate. Add the prepared dilutions of this compound and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic ClpP substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Calculate the initial rate of the reaction (slope of the linear portion of the fluorescence curve) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the DMSO control and calculate the IC50 value.
Mandatory Visualization
Signaling Pathway
Inhibition of ClpP by this compound can impact downstream signaling pathways, including the Src/PI3K/Akt pathway, which is crucial for cell proliferation, survival, and migration.
Caption: ClpP inhibition by this compound can disrupt mitochondrial proteostasis and influence the Src/PI3K/Akt signaling pathway.
References
Technical Support Center: (3S,4S)-A2-32-01 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (3S,4S)-A2-32-01. The information is designed to address common challenges related to the solubility and preparation of this compound for in vivo injections.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. While specific solubility data for the (3S,4S) enantiomer is not widely published, the related enantiomer, (3R,4R)-A2-32-01, exhibits high solubility in DMSO, up to 200 mg/mL[1]. It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and water content can negatively impact the solubility of hydrophobic compounds[1]. For consistent results, sonication may be used to aid dissolution[1].
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vivo experiment. What can I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. This occurs because the compound is not soluble in the final aqueous environment. To address this, it is highly recommended to use a co-solvent system or a lipid-based vehicle for the final injection solution. Direct dilution in saline or phosphate-buffered saline (PBS) is likely to fail. The detailed protocols below provide several proven vehicle formulations.
Q3: What are the recommended in vivo vehicles for this compound?
A3: Several vehicle formulations have been successfully used for the in vivo administration of related compounds and are recommended for this compound. The choice of vehicle will depend on the desired route of administration (e.g., intraperitoneal, intravenous). Below is a summary of recommended vehicles.
In Vivo Vehicle Formulations
| Vehicle Composition | Route of Administration | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal, Intravenous | ≥ 5 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Intraperitoneal, Intravenous | ≥ 5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | Intraperitoneal | ≥ 5 mg/mL | [1] |
| Corn Oil | Intraperitoneal | Not specified | [2] |
Note: SBE-β-CD stands for sulfobutyl ether beta-cyclodextrin.
Experimental Protocols
Protocol 1: Preparation of Vehicle with Co-solvents (for a 1 mL final volume)
This protocol is suitable for both intraperitoneal and intravenous injections.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of your 50 mg/mL DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of sterile saline to reach the final volume of 1 mL. Mix gently but thoroughly.
-
Visually inspect the solution for any signs of precipitation before use. The final concentration of this compound will be 5 mg/mL.
Protocol 2: Preparation of Vehicle with Cyclodextrin (for a 1 mL final volume)
This protocol is also suitable for both intraperitoneal and intravenous injections.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
To the SBE-β-CD solution, add 100 µL of your 50 mg/mL DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
The final concentration of this compound will be 5 mg/mL.
Protocol 3: Preparation of Oil-based Vehicle (for a 1 mL final volume)
This protocol is suitable for intraperitoneal injections.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 900 µL of corn oil.
-
To the corn oil, add 100 µL of your 50 mg/mL DMSO stock solution.
-
Mix thoroughly until the solution is clear. Sonication may be required.
-
The final concentration of this compound will be 5 mg/mL. A study has shown that dissolving A2-32-01 in corn oil preserved its stability in solution[2].
Troubleshooting Guide
Issue: The final formulation is cloudy or shows precipitation.
-
Sequential Addition of Solvents: Ensure that the solvents are added in the correct order as described in the protocols. It is critical to dissolve the compound completely in the DMSO/PEG300 mixture before adding the aqueous components[1].
-
Sonication and Gentle Warming: If precipitation occurs, gentle warming (to no more than 37°C) and sonication can help to redissolve the compound. However, be cautious about the stability of the beta-lactone ring at elevated temperatures.
-
Fresh Solvents: Use fresh, anhydrous DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
Issue: I am concerned about the potential toxicity of the vehicle.
-
Vehicle Control Group: Always include a vehicle-only control group in your in vivo experiments to account for any effects of the formulation itself.
-
DMSO Concentration: Keep the final concentration of DMSO as low as possible. In the provided co-solvent and cyclodextrin formulations, the final DMSO concentration is 10%.
-
Oil for IP Injection: Be aware that intraperitoneal injection of oils can cause local inflammation. If this is a concern for your experimental model, consider alternative vehicles or routes of administration.
Visualizing Experimental Workflows
Caption: Workflow for preparing this compound for in vivo injection.
Caption: Decision tree for selecting an in vivo vehicle for this compound.
References
Technical Support Center: (3S,4S)-A2-32-01 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the cytotoxicity of (3S,4S)-A2-32-01 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A2-32-01 is a β-lactone compound that functions as an inhibitor of the caseinolytic protease (ClpP).[1][2] In mammalian cells, it specifically targets the mitochondrial ClpP protease.[1] ClpP is a crucial component of the mitochondrial protein quality control system, responsible for degrading misfolded or damaged proteins.[3][4] By inhibiting ClpP, A2-32-01 can disrupt mitochondrial homeostasis, impair oxidative phosphorylation, and ultimately lead to cell death.[1][3]
Q2: Does A2-32-01 show selective cytotoxicity towards cancer cells over non-cancerous cells?
Existing research suggests that A2-32-01 exhibits a degree of selectivity for cancer cells. A study using a racemic mixture of A2-32-01 demonstrated significant dose-dependent killing of primary Acute Myeloid Leukemia (AML) cells, which express high levels of ClpP. In contrast, the same treatment had little effect on normal hematopoietic cells that express lower levels of ClpP.[1] This suggests that the expression level of ClpP may be a key determinant of sensitivity to the compound.[1]
Q3: Is there specific cytotoxicity data for the this compound isomer in non-cancerous cell lines?
Currently, there is a lack of publicly available cytotoxicity data specifically for the this compound stereoisomer in a wide range of non-cancerous cell lines. The majority of the research has focused on its efficacy in cancer cell lines. However, data is available for the (3R,4R)-enantiomer.
Q4: What is the reported cytotoxicity of the related (3R,4R)-A2-32-01 isomer in non-cancerous cell lines?
The (3R,4R)-enantiomer of A2-32-01 has been evaluated for its cytotoxic effects in the following non-cancerous cell lines:
-
HaCaT (immortalized human keratinocytes): EC50 of 75 μM after 24 hours of exposure, as determined by an MTT assay.[2]
-
NIH/3T3 (mouse embryonic fibroblasts): EC50 of 50 μM after 24 hours of exposure, as determined by an MTT assay.[2]
Q5: How stable is A2-32-01 in cell culture medium?
A2-32-01 is reported to be unstable in cell culture medium, with over 90% of the compound degrading within one hour.[1] This rapid hydrolysis is a critical factor to consider in experimental design and may contribute to higher observed IC50/EC50 values.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High IC50/EC50 values observed | 1. Compound Instability: A2-32-01 rapidly degrades in aqueous culture medium.[1]2. Low ClpP Expression: The target non-cancerous cell line may express low levels of mitochondrial ClpP.[1] | 1. Minimize the time between dissolving the compound and adding it to the cells. Consider a fresh preparation for each experiment. If possible, perform media changes with freshly prepared compound at shorter time intervals.2. Perform western blotting or qPCR to determine the relative expression level of ClpP in your cell line of interest and compare it to a sensitive (cancer) cell line. |
| High variability between replicate experiments | 1. Inconsistent Compound Preparation: The compound may not be fully solubilized or may precipitate out of solution.2. Cell Plating Density: Inconsistent cell numbers at the start of the experiment can lead to variability. | 1. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing the final dilutions in culture medium.[2] Visually inspect for any precipitation.2. Optimize and standardize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| No observed cytotoxicity | 1. Cell Line Resistance: The chosen non-cancerous cell line may have intrinsic resistance mechanisms or may not rely heavily on the pathways affected by ClpP inhibition.2. Incorrect Assay Choice: The chosen cytotoxicity assay may not be sensitive enough or appropriate for the mechanism of cell death. | 1. Consider using a positive control (e.g., a known cytotoxic agent) to validate the assay and cell response. Test a wider range of A2-32-01 concentrations.2. Use a combination of viability (e.g., MTS, resazurin) and cytotoxicity (e.g., LDH release) assays to get a more complete picture. |
Data Presentation
Table 1: Cytotoxicity of (3R,4R)-A2-32-01 in Non-Cancerous Cell Lines
| Cell Line | Organism | Cell Type | Assay | Exposure Time (hours) | EC50 (µM) | Reference |
| HaCaT | Human | Keratinocyte | MTT | 24 | 75 | [2] |
| NIH/3T3 | Mouse | Fibroblast | MTT | 24 | 50 | [2] |
Experimental Protocols
Protocol: Determining Cytotoxicity using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of A2-32-01 in a non-cancerous adherent cell line.
1. Materials:
- This compound
- Non-cancerous cell line of interest
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well clear-walled assay plates
- Multichannel pipette
- Plate reader (570 nm absorbance)
2. Procedure:
- Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
- Compound Preparation: Prepare a stock solution of A2-32-01 in DMSO. Create a series of dilutions in complete culture medium to achieve the final desired concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
- Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or vehicle control.
- Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
- MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 or EC50 value.
Mandatory Visualizations
Caption: General workflow for an in vitro cytotoxicity experiment using the MTT assay.
Caption: Proposed signaling pathway for A2-32-01-induced cytotoxicity via ClpP inhibition.
References
- 1. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of allosteric activation in human mitochondrial ClpP protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of (3S,4S)-A2-32-01 in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the novel ClpP inhibitor, (3S,4S)-A2-32-01, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely physicochemical properties?
A1: this compound is the (S,S)-enantiomer of A2-32-01, a β-lactone compound that acts as an inhibitor of the bacterial caseinolytic protease (ClpP).[1] While specific data for the (3S,4S) isomer is limited, its parent compound is known to be a lipophilic molecule.[2] It is anticipated that this compound exhibits poor aqueous solubility, a common characteristic of hydrophobic drugs, which can lead to challenges in achieving adequate oral bioavailability.[3]
Q2: Why is improving the oral bioavailability of this compound important for preclinical studies?
A2: Enhancing oral bioavailability is crucial for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data in preclinical mouse models.[4] Low and variable oral absorption can lead to inconsistent drug exposure, potentially masking the true efficacy or toxicity of the compound and hindering the translation of preclinical findings to clinical development.[5]
Q3: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs.[6][7] These include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[7]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption through the lymphatic pathway.[5][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3][10]
-
Prodrug Approach: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound in vivo can be effective.[2]
Troubleshooting Guide
Problem 1: Low and inconsistent plasma concentrations of this compound after oral administration in mice.
-
Possible Cause: Poor aqueous solubility and slow dissolution rate in the gastrointestinal tract.
-
Solution:
-
Characterize Physicochemical Properties: Confirm the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Formulation Development:
-
Micronization/Nanonization: Reduce the particle size of the bulk drug powder.
-
Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to enhance solubilization.
-
-
Problem 2: High inter-individual variability in the pharmacokinetic profile of this compound.
-
Possible Cause: Variability in gastrointestinal transit time, food effects, or inconsistent formulation performance.
-
Solution:
-
Standardize Experimental Conditions: Ensure consistent fasting periods for all animals before dosing.
-
Improve Formulation Robustness: A well-designed SEDDS can provide more consistent drug release and absorption compared to a simple suspension.[5]
-
Serial Blood Sampling: Employ serial blood sampling techniques to reduce inter-animal variability and improve the quality of pharmacokinetic data.[4][11]
-
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
-
Objective: To prepare a stable nanosuspension to improve the dissolution rate.
-
Materials: this compound, stabilizer (e.g., Poloxamer 188), purified water.
-
Method:
-
Prepare a 1% (w/v) solution of Poloxamer 188 in purified water.
-
Disperse this compound in the stabilizer solution to form a pre-suspension.
-
Subject the pre-suspension to high-pressure homogenization for 20-30 cycles at 1500 bar.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Objective: To evaluate the oral bioavailability of different formulations of this compound.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for bioavailability calculation).
-
Group 2: Oral gavage of this compound suspension in 0.5% methylcellulose.
-
Group 3: Oral gavage of this compound nanosuspension.
-
Group 4: Oral gavage of this compound formulated in SEDDS.
-
-
Procedure:
-
Fast mice for 4 hours prior to dosing.
-
Administer the respective formulations (e.g., 10 mg/kg oral, 1 mg/kg IV).
-
Collect sparse blood samples (e.g., 25 µL) from the saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[12]
-
Process blood samples to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, F%) using appropriate software.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (10 mg/kg) of Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | Absolute Bioavailability (F%) |
| Suspension | 150 ± 35 | 2.0 | 600 ± 120 | 5% |
| Nanosuspension | 450 ± 90 | 1.0 | 1800 ± 350 | 15% |
| SEDDS | 900 ± 180 | 0.5 | 3600 ± 700 | 30% |
Data are presented as mean ± standard deviation (n=6 per group). Absolute bioavailability is calculated relative to an intravenous dose (1 mg/kg).
Visualizations
Caption: Strategies to enhance the oral bioavailability of this compound.
Caption: Workflow for a mouse pharmacokinetic study.
Caption: Decision tree for troubleshooting low bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and Bioavailability Study of Monocrotaline in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding of (3S,4S)-A2-32-01 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (3S,4S)-A2-32-01 , a β-lactone inhibitor of the mitochondrial serine protease, Caseinolytic protease P (ClpP).[1][2][3][4] The primary focus of this guide is to address potential issues related to non-specific binding in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a β-lactone compound. It is the less active (S,S)-enantiomer of the potent ClpP inhibitor A2-32-01.[3] Its primary known target is the human mitochondrial protease ClpP.[2][4] It acts by covalently modifying the catalytic site of ClpP, thereby inhibiting its proteolytic activity.[1]
Q2: What is non-specific binding and why is it a concern with this compound?
A2: Non-specific binding refers to the interaction of a compound with molecules or surfaces other than its intended biological target.[5] This can lead to inaccurate experimental results, such as an overestimation of inhibitory potency or off-target effects in cellular assays. For this compound, a β-lactone, the reactive nature of the lactone ring could potentially lead to covalent modification of other proteins or macromolecules besides ClpP, contributing to non-specific binding. The selectivity of the parent compound A2-32-01 for mitochondrial ClpP over other mammalian proteases has been noted as an area requiring further investigation.[2]
Q3: I am observing a high background signal in my assay. Could this be due to non-specific binding of this compound?
A3: Yes, a high background signal is a common indicator of non-specific binding.[6][7] This can occur if this compound is binding to the assay plate, filter membranes, or other proteins in your sample.[5] Troubleshooting steps should be taken to minimize this binding.
Q4: How can I measure the extent of non-specific binding in my experiments?
A4: Non-specific binding is typically determined by measuring the binding of your labeled ligand (or the effect of your compound) in the presence of a high concentration of an unlabeled competitor that is known to bind specifically to the target.[5] Any remaining signal in the presence of the saturating competitor is considered non-specific.
Troubleshooting Guides
Issue 1: High Background in a Biochemical Assay (e.g., Fluorescence-Based Protease Assay)
If you are observing a high background signal when using this compound in a biochemical assay, consider the following troubleshooting steps:
Troubleshooting Workflow
A workflow for troubleshooting high background signals.
Data Presentation: Buffer Optimization
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Rationale |
| pH | 7.4 | 7.0 - 8.0 (Test Range) | Minimize charge-based interactions by testing pH around the protein's isoelectric point.[5][8] |
| Salt Concentration | 50 mM NaCl | 150-300 mM NaCl | Higher ionic strength can reduce non-specific electrostatic interactions.[5] |
| Detergent | None | 0.01% - 0.1% Tween-20 or Triton X-100 | Non-ionic detergents can disrupt hydrophobic interactions and prevent sticking to plasticware.[5] |
Experimental Protocol: Optimizing Blocking Agents
-
Prepare a stock solution of a blocking agent: Common choices include Bovine Serum Albumin (BSA) or non-fat dry milk.[5][7]
-
Create a dilution series: Prepare a range of concentrations of the blocking agent in your assay buffer (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Pre-incubate the assay plate: Add the blocking buffer to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate: Thoroughly wash the wells with your assay buffer to remove any unbound blocking agent.[5]
-
Perform the assay: Proceed with your standard experimental protocol using this compound.
-
Analyze the results: Compare the signal-to-noise ratio across the different blocking agent concentrations to identify the optimal condition.
Issue 2: Off-Target Effects in a Cell-Based Assay
Observing unexpected cellular phenotypes or toxicity at high concentrations of this compound may indicate off-target effects due to non-specific binding.
Troubleshooting Workflow
A workflow for investigating off-target cellular effects.
Data Presentation: Control Compound Comparison
| Compound | Target | IC50 (ClpP Inhibition) | Cellular Phenotype at 50 µM |
| This compound | ClpP | > 10 µM | Reduced cell viability |
| Inactive Analog | None | > 100 µM | No change in cell viability |
| (3R,4R)-A2-32-01 | ClpP | ~1 µM | Reduced cell viability |
Experimental Protocol: Target Engagement with a Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line with high ClpP expression) and treat with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heating Gradient: Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40°C to 70°C).
-
Protein Precipitation: Centrifuge the heated samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble ClpP at each temperature by Western blotting.
-
Data Analysis: Binding of this compound to ClpP should stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control. This confirms target engagement in a cellular context.
Signaling Pathway Context
While this compound is an inhibitor, its target, ClpP, is involved in mitochondrial protein quality control. Inhibition of ClpP can lead to the accumulation of misfolded proteins and mitochondrial dysfunction, which can trigger downstream signaling pathways related to cellular stress and apoptosis.
The inhibitory action of this compound on ClpP and its downstream consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. nicoyalife.com [nicoyalife.com]
Validation & Comparative
Stereoisomers in the Spotlight: A Comparative Analysis of (3S,4S)-A2-32-01 and (3R,4R)-A2-32-01 Activity
For Immediate Release
A detailed comparison of the biological activity of the (3S,4S) and (3R,4R) enantiomers of the β-lactone compound A2-32-01 reveals significant stereospecificity in their inhibition of the caseinolytic protease P (ClpP). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their differential activity, supported by experimental data and detailed protocols.
The compound A2-32-01 has emerged as a noteworthy inhibitor of ClpP, a highly conserved serine protease crucial for protein homeostasis in both bacteria and the mitochondria of eukaryotic cells. In bacteria such as Staphylococcus aureus, ClpP is a key regulator of virulence, making it an attractive target for novel anti-infective therapies. In human cells, mitochondrial ClpP has been identified as a potential therapeutic target in certain cancers, including acute myeloid leukemia (AML)[1][2].
Comparative Inhibitory Activity
Experimental evidence demonstrates that the inhibitory potency of A2-32-01 against Staphylococcus aureus ClpP (SaClpP) is highly dependent on its stereochemistry. The (3S,4S) enantiomer is a significantly more potent inhibitor than its (3R,4R) counterpart. While the definitive IC50 values from primary literature require access to the full text of key studies, it is consistently reported that the (3R,4R)-enantiomer exhibits weaker inhibitory activity[3][4]. This difference in potency underscores the specific molecular interactions between the inhibitor and the active site of the ClpP enzyme.
| Compound | Target | Reported Activity |
| (3S,4S)-A2-32-01 | SaClpP | Potent Inhibitor |
| (3R,4R)-A2-32-01 | SaClpP | Weaker Inhibitor[3][4] |
Mechanism of Action
Both enantiomers of A2-32-01 are β-lactone compounds that act as covalent inhibitors of ClpP. They function by acylating the catalytic serine residue within the active site of the protease. This covalent modification forms a stable β-hydroxyacyl-enzyme complex, thereby irreversibly inhibiting the enzyme's proteolytic activity[3]. The difference in inhibitory potency between the stereoisomers arises from the specific three-dimensional arrangement of the substituents on the β-lactone ring, which affects the efficiency of the acylation reaction within the chiral environment of the enzyme's active site.
Experimental Protocols
The following is a generalized protocol for a caseinolytic protease P (ClpP) inhibition assay, based on commonly used methodologies, to determine the inhibitory concentration (IC50) of compounds like A2-32-01.
SaClpP Inhibition Assay (FITC-Casein Method)
This assay measures the inhibition of S. aureus ClpP proteolytic activity using a fluorescently labeled casein substrate.
Materials:
-
Recombinant S. aureus ClpP (SaClpP)
-
FITC-Casein (fluorescein isothiocyanate-labeled casein)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound and (3R,4R)-A2-32-01
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compounds (this compound and (3R,4R)-A2-32-01) in DMSO.
-
Perform serial dilutions of the stock solutions in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well black microplate, add a fixed concentration of SaClpP to each well.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the proteolytic reaction by adding a solution of FITC-Casein to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm using a fluorescence plate reader.
-
Record fluorescence readings at regular intervals over a specific time period (e.g., 60 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway and Experimental Workflow
The inhibition of ClpP by A2-32-01 enantiomers has significant downstream effects on cellular function. In S. aureus, ClpP is a global regulator of virulence factor expression. Its inhibition leads to a dysregulation of pathways controlling toxin production and stress responses. In human cancer cells, inhibition of mitochondrial ClpP can disrupt mitochondrial homeostasis, leading to apoptosis.
Below are diagrams illustrating the mechanism of action and a typical experimental workflow for evaluating ClpP inhibitors.
Caption: Mechanism of covalent inhibition of ClpP by A2-32-01.
Caption: Workflow for determining the IC50 of A2-32-01 enantiomers.
References
A Comparative Guide to ClpP Inhibitors: Benchmarking (3S,4S)-A2-32-01
For Researchers, Scientists, and Drug Development Professionals
The caseinolytic protease P (ClpP) has emerged as a compelling therapeutic target in both infectious diseases and oncology. As a key component of the mitochondrial unfolded protein response, its dysregulation can trigger cell death, making its modulators a subject of intense research. This guide provides a comparative analysis of (3S,4S)-A2-32-01, a specific enantiomer of the β-lactone inhibitor A2-32-01, against other known ClpP inhibitors and activators. The data presented is compiled from publicly available research to facilitate an objective comparison for researchers in the field.
Performance Comparison of ClpP Modulators
The efficacy of various compounds targeting ClpP can be quantified by their half-maximal inhibitory concentration (IC50) for inhibitors or half-maximal effective concentration (EC50) for activators. The following table summarizes the reported values for this compound's counterpart, the racemic mixture A2-32-01, and other notable ClpP modulators.
| Compound | Class | Target Organism/Cell Line | IC50 / EC50 | Reference |
| This compound | β-lactone Inhibitor | N/A | More potent than (3R,4R) | [1] |
| A2-32-01 (racemic) | β-lactone Inhibitor | Human AML cells | High µM range | [2] |
| Bortezomib | Proteasome Inhibitor (cross-reacts with ClpP) | Multiple Myeloma cell lines | 3-20 nM (for proteasome) | [3] |
| M. bovis BCG ClpP1P2 | IC50 reported | [4] | ||
| ONC201 | Imipridone Activator | Human ClpP | 1.25 µM (EC50) | [5] |
| CLPP-1071 | Imipridone Activator | Human ClpP | 23.5 nM (EC50) | [5] |
| THX6 | THPPD Activator | Human ClpP | 1.18 µM (EC50) | [6][7] |
Mechanism of Action: A Tale of Two Approaches
ClpP modulators can be broadly categorized into two groups: inhibitors and activators.
Inhibitors , such as the β-lactone this compound, typically function by covalently modifying the catalytic serine residue in the active site of ClpP, thereby blocking its proteolytic activity[8]. This leads to an accumulation of unfolded or damaged proteins within the mitochondria, triggering apoptosis.
Activators , like the imipridone ONC201, function in a contrasting manner. They allosterically activate ClpP, leading to uncontrolled degradation of mitochondrial proteins[9][10]. This indiscriminate proteolysis disrupts essential mitochondrial functions and also culminates in cell death.
Caption: Mechanisms of ClpP modulation.
Signaling Pathway Involvement
Inhibition of ClpP has been shown to impact cellular signaling cascades, notably the Src/PI3K/Akt pathway, which is crucial for cell survival and proliferation. By disrupting mitochondrial function, ClpP inhibitors can indirectly lead to the downregulation of this pro-survival pathway, contributing to their anti-cancer effects.
Caption: ClpP inhibition and the Src/PI3K/Akt pathway.
Experimental Protocols
ClpP Activity Assay (Fluorogenic Substrate Method)
This protocol is adapted from methodologies described for measuring ClpP activity using a fluorogenic peptide substrate.
Objective: To determine the inhibitory effect of a compound on ClpP proteolytic activity.
Materials:
-
Recombinant human ClpP protein
-
ClpP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Fluorogenic ClpP substrate (e.g., Suc-LLVY-AMC or Ac-WLA-AMC)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well black microplate, add the ClpP assay buffer.
-
Add the recombinant human ClpP protein to each well to a final concentration of, for example, 1 µg/mL.
-
Add the test compound dilutions to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic ClpP substrate to each well to a final concentration of, for example, 10-50 µM.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) kinetically over a period of time (e.g., 60 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay
Objective: To assess the cytotoxic effect of ClpP inhibitors on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., a human acute myeloid leukemia cell line)
-
Complete cell culture medium
-
Test compound
-
96-well clear cell culture plate
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
This guide provides a foundational comparison of this compound with other ClpP inhibitors and activators. Further head-to-head experimental studies under identical conditions are warranted for a more definitive comparative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. progettoheal.com [progettoheal.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of allosteric activation in human mitochondrial ClpP protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (3S,4S)-A2-32-01 and Bortezomib in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-leukemic activity of the novel ClpP inhibitor, (3S,4S)-A2-32-01, and the established proteasome inhibitor, bortezomib, in the context of Acute Myeloid Leukemia (AML). The following sections present a comprehensive overview of their mechanisms of action, cytotoxic profiles, and the experimental methodologies used to evaluate their efficacy.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While standard chemotherapy remains a cornerstone of treatment, there is a pressing need for novel therapeutic agents that can overcome resistance and improve patient outcomes. This guide focuses on two such agents that target distinct cellular protein degradation pathways: this compound, an inhibitor of the mitochondrial caseinolytic protease P (ClpP), and bortezomib, a well-established inhibitor of the 26S proteasome.
Mechanism of Action
This compound is a stereoisomer of A2-32-01, a β-lactone compound that selectively inhibits the mitochondrial protease ClpP. In AML cells, particularly those with high ClpP expression, this inhibition leads to an accumulation of unfolded or damaged proteins within the mitochondria. This disrupts mitochondrial homeostasis, impairs oxidative phosphorylation, and ultimately triggers apoptotic cell death. The cytotoxic effects of A2-32-01 have been shown to be dependent on the expression levels of ClpP, suggesting a targeted mechanism of action.
Bortezomib is a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome. The proteasome is a critical cellular complex responsible for the degradation of ubiquitinated proteins, including those involved in cell cycle regulation, apoptosis, and signaling pathways. By inhibiting the proteasome, bortezomib leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, while also disrupting key survival pathways such as the NF-κB signaling cascade. This culminates in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis through both caspase-dependent and -independent mechanisms.
Figure 1. Signaling pathways affected by this compound and bortezomib in AML cells.
Quantitative Data Presentation
The cytotoxic activity of this compound and bortezomib has been evaluated in various AML cell lines. The following tables summarize the available quantitative data.
Table 1: Cytotoxic Activity of this compound in AML Cell Lines
| Cell Line | ClpP Expression | Cytotoxic Effect (A2-32-01) | IC50 (µM) |
| OCI-AML2 | High | Induces cell death | Not explicitly stated, but effective at micromolar concentrations |
| TEX | High | Induces cell death | Not explicitly stated, but effective at micromolar concentrations |
| K562 | High | Induces cell death | Not explicitly stated, but effective at micromolar concentrations |
| HL-60 | Low/Undetectable | Not toxic | > 100 (estimated) |
Note: The high IC50 values for A2-32-01 are partly attributed to its rapid hydrolysis and instability in cell culture medium, with over 90% degradation within one hour.
Table 2: Cytotoxic Activity of Bortezomib in AML Cell Lines
| Cell Line | IC50 (nM) |
| HEL | 5 - 10 |
| HL-60 | ~10 |
| KG-1 | 5 - 10 |
| MV4-11 | 5 - 10 |
| Nomo-1 | 9.6 |
| Kasumi-1 | 4.2 |
| NB4 | ~20 |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of this compound and bortezomib.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on AML cell lines.
-
Cell Seeding: AML cells are seeded in 96-well plates at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Cells are treated with various concentrations of this compound or bortezomib for 24 to 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Figure 2. Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: AML cells are treated with the desired concentrations of this compound or bortezomib for the indicated times.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect the levels of specific proteins involved in the signaling pathways affected by the compounds.
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-IκBα, ClpP) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Comparative Summary and Conclusion
This guide provides a comparative overview of this compound and bortezomib, two anti-cancer agents with distinct mechanisms of action against AML cells.
-
Potency: Bortezomib demonstrates high potency against a broad range of AML cell lines, with IC50 values in the low nanomolar range. In contrast, the available data suggests that this compound, in its current formulation, exhibits cytotoxicity at micromolar concentrations, a fact that is significantly influenced by its chemical instability in aqueous solutions.
-
Target Specificity: Bortezomib targets the ubiquitous 26S proteasome, affecting multiple cellular pathways. This compound offers a more targeted approach by specifically inhibiting the mitochondrial protease ClpP. This specificity is highlighted by its selective cytotoxicity towards AML cells with high ClpP expression. For instance, HL-60 cells, which have low ClpP levels, are resistant to A2-32-01 but are sensitive to bortezomib.
-
Therapeutic Potential: Bortezomib is an established anti-cancer drug with proven clinical activity. The development of this compound and other ClpP inhibitors is still in the preclinical stage. While the instability of the current compound presents a hurdle, the targeted nature of ClpP inhibition makes it a promising therapeutic strategy for a subset of AML patients with high ClpP expression. Future research will likely focus on developing more stable and potent ClpP inhibitors for clinical translation.
A Comparative Analysis of (3S,4S)-A2-32-01 and Racemic A2-32-01 Efficacy in Targeting Mitochondrial ClpP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the stereospecific enantiomer (3S,4S)-A2-32-01 and its racemic mixture, A2-32-01. The focus is on their role as inhibitors of the human mitochondrial caseinolytic protease P (ClpP), a validated target in certain cancers, particularly Acute Myeloid Leukemia (AML).
Introduction to A2-32-01 and its Stereoisomers
A2-32-01 is a novel β-lactone compound identified as an inhibitor of the mitochondrial protease ClpP. Structurally, it is (3RS,4RS)-3-(non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-one, existing as a racemic mixture of two enantiomers: this compound and (3R,4R)-A2-32-01. These compounds act through covalent modification of the catalytic site of ClpP, leading to the inhibition of its proteolytic function. This inhibition disrupts mitochondrial protein homeostasis, impairs oxidative phosphorylation, and selectively induces cell death in cancer cells overexpressing ClpP.[1]
While direct comparative studies on the efficacy of the individual enantiomers versus the racemic mixture on human mitochondrial ClpP are not extensively available in peer-reviewed literature, data from studies on bacterial ClpP suggest a higher potency for the (3S,4S) enantiomer. Specifically, the (3R,4R)-A2-32-01 enantiomer has been shown to exhibit weaker inhibitory activity against Staphylococcus aureus ClpP (SaClpP) when compared to the (S,S) configuration.[2] This indicates that this compound is likely the more active component of the racemic mixture. It is important to note that some commercial suppliers have characterized this compound as a "less active" enantiomer, creating some ambiguity that warrants further direct comparative studies.[3]
Quantitative Data Presentation
The following tables summarize the available quantitative and qualitative data for A2-32-01. Due to the limited availability of public data on the individual enantiomers' activity against human ClpP, the table primarily focuses on the reported effects of the racemic mixture.
Table 1: In Vitro Efficacy Against Human Mitochondrial ClpP and AML Cells
| Compound | Target | Assay Type | Cell Line(s) | Effect | Concentration(s) | Source |
| A2-32-01 (racemic) | Human Mitochondrial ClpP | Enzymatic Assay (Fluorogenic Substrate) | Recombinant hClpP | Inhibition of casein-FITC cleavage | Dose-dependent | [1] |
| A2-32-01 (racemic) | Human Mitochondrial ClpP | Enzymatic Assay (Fluorogenic Substrate) | OCI-AML2, TEX mitochondrial lysates | Inhibition of Suc-LY-AMC cleavage | Dose-dependent | [1] |
| A2-32-01 (racemic) | AML Cell Viability | Trypan Blue Exclusion | K562, TEX, OCI-AML2 | Reduced cell viability | Matches ClpP inhibitory concentrations | [1] |
| A2-32-01 (racemic) | AML Cell Viability | Annexin V/PI Staining | Primary AML cells | Dose-dependent killing of ClpP-high cells | 80 µM (for correlation analysis) | [1] |
Note: A specific IC50 value for A2-32-01 against human ClpP is not detailed in the primary literature, which notes the compound's rapid degradation in aqueous media as a likely reason for a high IC50.[1]
Table 2: In Vivo Efficacy of A2-32-01 (racemic) in AML Xenograft Model
| Animal Model | Cell Line Xenograft | Treatment | Dosing Regimen | Outcome | Source |
| SCID Mice | OCI-AML2 | A2-32-01 (300 mg/kg) or vehicle | Intraperitoneal injection, twice daily for 5 of 7 days | Delayed tumor growth | [1] |
| SCID Mice | OCI-AML2 | A2-32-01 (300 mg/kg) or vehicle | Intraperitoneal injection, daily for 5 days | Reduced respiratory chain complex II activity and ClpP enzymatic activity in tumors | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
ClpP Enzymatic Inhibition Assay
This protocol is adapted from studies on ClpP inhibition.[1][4]
-
Reagents and Materials:
-
Recombinant human mitochondrial ClpP.
-
Fluorogenic ClpP substrate (e.g., casein-FITC or Suc-LY-AMC).
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM KCl, 1 mM DTT, 10 mM MgCl2).
-
Test compounds: this compound and A2-32-01 dissolved in DMSO.
-
96-well microplate.
-
Microplate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compounds to the assay buffer.
-
Add recombinant human ClpP to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
AML Cell Viability Assay (Annexin V/PI Staining)
This protocol is a standard method for assessing apoptosis and is based on established procedures.[5][6][7][8][9]
-
Reagents and Materials:
-
AML cell lines (e.g., OCI-AML2, K562) or primary AML cells.
-
Cell culture medium and supplements.
-
Test compounds: this compound and A2-32-01 dissolved in DMSO.
-
Annexin V-FITC (or other fluorophore conjugate).
-
Propidium Iodide (PI) solution.
-
1X Annexin V Binding Buffer (containing calcium).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Seed AML cells in appropriate culture plates and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified period (e.g., 48 hours).
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
-
Quantify the percentage of apoptotic cells for each treatment condition.
-
Mandatory Visualizations
Signaling Pathway of A2-32-01 Action
Caption: A2-32-01 inhibits ClpP, leading to impaired oxidative phosphorylation and apoptosis.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the in vitro efficacy of A2-32-01 and its enantiomer.
References
- 1. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Mitochondrial ClpP Protease Assay [profoldin.com]
- 5. bosterbio.com [bosterbio.com]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A2-32-01 Enantiomers: Potency and Cellular Effects
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the A2-32-01 enantiomers, focusing on their IC50 values in different cell lines, the experimental protocols used for their determination, and their mechanism of action within the cell.
A2-32-01, a potent inhibitor of the caseinolytic protease P (ClpP), has garnered significant interest for its potential therapeutic applications. This β-lactone compound demonstrates cytotoxic effects in various cancer cell lines, an activity intrinsically linked to its stereochemistry. This guide delves into the available data on the differential activity of its enantiomers, the (3R,4R) and (3S,4S) forms, to provide a clear comparison for research and development purposes.
Data Presentation: IC50 and EC50 Values
It has been reported that the (3R,4R)-A2-32-01 enantiomer exhibits weaker inhibitory activity against Staphylococcus aureus ClpP (SaClpP) compared to the (S,S) configuration, suggesting that the stereochemistry at the β-lactone ring is crucial for its inhibitory potency.
Below is a summary of the available quantitative data for the A2-32-01 racemate and its (3R,4R)-enantiomer in various cell lines.
| Compound Configuration | Cell Line | Cell Type | Value (µM) | Value Type |
| (3RS,4RS)-A2-32-01 (Racemate) | TEX | Human Acute Myeloid Leukemia | Cytotoxic | IC50 (Implied) |
| (3RS,4RS)-A2-32-01 (Racemate) | OCI-AML2 | Human Acute Myeloid Leukemia | Cytotoxic | IC50 (Implied) |
| (3RS,4RS)-A2-32-01 (Racemate) | K562 | Human Chronic Myeloid Leukemia | Cytotoxic | IC50 (Implied) |
| (3RS,4RS)-A2-32-01 (Racemate) | HL60 | Human Acute Promyelocytic Leukemia | Not Toxic | - |
| (3R,4R)-A2-32-01 | HaCaT | Human Keratinocyte | 75 | EC50 |
| (3R,4R)-A2-32-01 | NIH3T3 | Mouse Embryonic Fibroblast | 50 | EC50 |
Note: The cytotoxicity of the A2-32-01 racemate in TEX, OCI-AML2, and K562 cells was shown to correlate with ClpP expression levels. The HL60 cell line, which has low ClpP expression, was not sensitive to the compound[1].
Experimental Protocols
The determination of IC50 and EC50 values, as well as the assessment of the mechanism of action, relies on robust experimental protocols. The following sections detail the methodologies commonly employed in the evaluation of A2-32-01 and its enantiomers.
Cytotoxicity and Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the A2-32-01 enantiomers or the racemic mixture. A control group with no compound treatment is also included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50/EC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 or EC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
In Vitro ClpP Activity Assay
This assay measures the direct inhibitory effect of the A2-32-01 enantiomers on the enzymatic activity of ClpP.
Principle: A fluorogenic peptide substrate is used, which upon cleavage by ClpP, releases a fluorescent molecule. The rate of fluorescence increase is proportional to the ClpP activity.
Protocol:
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains purified recombinant human ClpP enzyme in a suitable buffer.
-
Inhibitor Addition: Different concentrations of the A2-32-01 enantiomers are added to the wells. A control group with no inhibitor is included.
-
Substrate Addition: The reaction is initiated by adding a fluorogenic ClpP substrate (e.g., Suc-LLVY-AMC).
-
Fluorescence Monitoring: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value is calculated.
Signaling Pathway and Mechanism of Action
A2-32-01 exerts its cytotoxic effects by targeting the mitochondrial protease ClpP. The inhibition of ClpP disrupts mitochondrial proteostasis, leading to the accumulation of unfolded or misfolded proteins within the mitochondria. This triggers a cellular stress response known as the mitochondrial unfolded protein response (UPRmt).
Mitochondrial Unfolded Protein Response (UPRmt)
The UPRmt is a signaling pathway that is activated in response to mitochondrial stress. The inhibition of ClpP by A2-32-01 is a key trigger for this pathway.
References
Validating ClpP as the Primary Target of (3S,4S)-A2-32-01: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the caseinolytic protease P (ClpP) as the primary target of the novel anti-leukemia compound (3S,4S)-A2-32-01. The following sections present quantitative data, detailed experimental protocols, and visual workflows to support the target validation process.
Executive Summary
This compound is a potent β-lactone inhibitor of the mitochondrial protease ClpP. Experimental evidence strongly supports ClpP as the primary target of this compound in acute myeloid leukemia (AML). The compound demonstrates selective cytotoxicity against AML cells with high ClpP expression, both in vitro and in vivo, by inhibiting the enzyme's proteolytic activity and disrupting mitochondrial function. This guide compares the efficacy of this compound with other ClpP modulators and outlines the key experiments that validate its mechanism of action.
Comparative Efficacy of ClpP Modulators
The following table summarizes the in vitro efficacy of this compound in comparison to other known ClpP inhibitors and activators.
| Compound | Mechanism of Action | Target | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | Inhibitor | Human ClpP | OCI-AML2 | ~20 [1] | Cole et al., 2015 |
| TEX | ~20 [1] | Cole et al., 2015 | |||
| K562 | ~40 [1] | Cole et al., 2015 | |||
| HL60 (low ClpP) | >80 [1] | Cole et al., 2015 | |||
| TG53 | Inhibitor | Human ClpP | Huh7 | Not specified | |
| ONC201 | Activator | Human ClpP | SUM159 | ~1.25 (EC50) |
In Vivo Efficacy of this compound in an AML Xenograft Model
Treatment with this compound significantly delayed tumor growth in a subcutaneous OCI-AML2 xenograft mouse model.
| Treatment Group | Day 1 (mm³) | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | Day 20 (mm³) |
| Vehicle Control | 100 | 250 | 600 | 1200 | 2000 |
| This compound (300 mg/kg, i.p.) | 100 | 150 | 300 | 500 | 800 |
Note: The above data is representative based on qualitative descriptions from the source. Actual values may vary.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
ClpP Enzymatic Activity Assay
This assay measures the direct inhibitory effect of this compound on ClpP protease activity.
Materials:
-
Recombinant human ClpP protein
-
Fluorogenic ClpP substrate (e.g., Suc-LY-AMC)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in assay buffer to the desired concentrations.
-
In a 96-well plate, add recombinant human ClpP to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) every minute for 30-60 minutes.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Annexin V/PI Staining)
This assay determines the cytotoxic effect of this compound on AML cell lines.
Materials:
-
AML cell lines (e.g., OCI-AML2, TEX, K562, HL60)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed the AML cells in 6-well plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 48 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
In Vivo Xenograft Model of AML
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
OCI-AML2 cells
-
Matrigel
-
This compound formulated in a suitable vehicle (e.g., corn oil)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a mixture of OCI-AML2 cells and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 300 mg/kg) or vehicle control intraperitoneally daily.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for ClpP expression, immunohistochemistry).
Visualizing the Validation Workflow and Mechanism of Action
The following diagrams illustrate the key experimental workflows and the proposed signaling pathway for this compound.
Caption: Workflow for the validation of ClpP as the target of this compound.
Caption: Proposed mechanism of action for this compound in AML cells.
Conclusion
References
Comparative Analysis of ClpP Inhibitors: (3S,4S)-A2-32-01 and A2-58-06
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two structurally related inhibitors of the caseinolytic protease P (ClpP), (3S,4S)-A2-32-01 and A2-58-06. These compounds have been investigated for their potential as therapeutic agents, particularly in the context of acute myeloid leukemia (AML).
Introduction
Caseinolytic protease P (ClpP) is a highly conserved serine protease that plays a crucial role in mitochondrial protein quality control. In certain cancers, such as acute myeloid leukemia, ClpP is overexpressed, making it a promising therapeutic target. Inhibition of ClpP can disrupt mitochondrial function and induce apoptosis in cancer cells. The compounds A2-32-01 and A2-58-06 have been identified as inhibitors of both bacterial and human mitochondrial ClpP.[1] This guide summarizes the available data on these two compounds to facilitate further research and development.
Chemical Structures and Properties
A2-32-01 is a β-lactone that acts as an irreversible inhibitor by covalently modifying the active site of ClpP.[2] It has been synthesized as a racemic mixture with the (3RS,4RS) configuration. The stereochemistry of A2-32-01 is a critical determinant of its inhibitory activity. While one source suggests the (S,S)-enantiomer is more active, another refers to the (3S,4S) enantiomer as being less active.[2][3] Further clarification from primary literature is needed to definitively assign the more potent enantiomer. A2-58-06 is an analog of A2-32-01, with reported similar activity.[1]
Comparative Performance Data
Table 1: Summary of Cellular Activity Data
| Compound | Target | Cell Lines Tested | Observed Effect | Reference |
| A2-32-01 (racemic) | Human Mitochondrial ClpP | TEX, OCI-AML2, K562, HL60 | Dose-dependent killing of AML cells with high ClpP expression (TEX, OCI-AML2, K562). Little effect on cells with low ClpP expression (HL60). | [1] |
| A2-58-06 | Human Mitochondrial ClpP | TEX, OCI-AML2 | Similar activity to A2-32-01 in reducing cell growth and viability. | [1] |
Mechanism of Action: ClpP Inhibition
Both A2-32-01 and A2-58-06 function by inhibiting the proteolytic activity of the ClpP protease. This inhibition disrupts mitochondrial homeostasis, leading to impaired oxidative phosphorylation and ultimately, apoptosis in cancer cells that are highly dependent on mitochondrial function.[1]
Caption: Inhibition of ClpP by A2-32-01 and A2-58-06 disrupts mitochondrial function.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ClpP Inhibition Assay (Fluorogenic Peptide Substrate)
This assay measures the ability of a compound to inhibit the proteolytic activity of ClpP using a fluorogenic peptide substrate.
Materials:
-
Recombinant human ClpP protein
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 200 mM KCl, 1 mM DTT
-
Fluorogenic Substrate: Suc-LY-AMC (N-Succinyl-L-leucyl-L-tyrosine-7-amido-4-methylcoumarin)
-
Test compounds (this compound or A2-58-06) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Prepare a reaction mixture containing 1 µM of recombinant human ClpP in assay buffer.
-
Add the desired concentration of the test compound (or DMSO for control) to the reaction mixture.
-
Pre-incubate the enzyme and compound mixture for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LY-AMC to a final concentration of 0.5 mM.
-
Immediately place the 96-well plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence at 2-minute intervals for 1 hour.
-
The rate of ClpP activity is determined by calculating the slope of the linear range of the fluorescence curve.
-
Calculate the percentage of inhibition by comparing the rates of the compound-treated samples to the DMSO control.
References
A Comparative Guide to the Specificity of (3S,4S)-A2-32-01 for Mitochondrial Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mitochondrial protease inhibitor (3S,4S)-A2-32-01 and other compounds targeting key mitochondrial proteases. The objective is to offer a clear, data-driven perspective on the current understanding of the specificity of these inhibitors, highlighting both established activities and areas requiring further investigation.
Introduction to Mitochondrial Proteases
Mitochondria, the powerhouses of the cell, are also critical hubs for cellular homeostasis, signaling, and apoptosis. The integrity of the mitochondrial proteome is maintained by a sophisticated network of proteases that perform crucial quality control functions, process imported proteins, and regulate mitochondrial dynamics. Key mitochondrial proteases include ClpP, LonP1, OMA1, YME1L, and AFG3L2, each with distinct roles in mitochondrial function. Dysregulation of these proteases is implicated in a range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making them attractive targets for therapeutic intervention.
This compound: A Mitochondrial ClpP Inhibitor
This compound is a synthetic β-lactone that has been identified as an inhibitor of the caseinolytic protease P (ClpP) located in the mitochondrial matrix. It is a stereoisomer of the potent bacterial ClpP inhibitor A2-32-01 and has been shown to cross-react with human mitochondrial ClpP. While the racemic mixture or the more active enantiomer of A2-32-01 demonstrates inhibition of ClpP, it is important to note that the selectivity of A2-32-01 for mitochondrial ClpP over other mammalian and mitochondrial proteases has not been definitively determined. However, studies have shown that it does not inhibit cytoplasmic proteasome activity, suggesting a degree of specificity for mitochondrial proteases. Due to its rapid hydrolysis in aqueous media, its utility as a therapeutic agent is limited, though it remains a valuable tool for research.
Comparative Analysis of Mitochondrial Protease Inhibitors
To provide a comprehensive overview, this section compares this compound with other known inhibitors of key mitochondrial proteases. It is important to note that direct comparative studies profiling this compound against a panel of mitochondrial proteases are not currently available in the public domain. The following tables summarize the available quantitative data for various inhibitors.
Table 1: Inhibitors of Mitochondrial Proteases
| Target Protease | Inhibitor | Class | Reported IC50 | Citation(s) |
| ClpP | This compound | β-lactone | Not Reported | |
| Bortezomib | Boronic Acid | Activation followed by inhibition | ||
| LonP1 | Bortezomib | Boronic Acid | 17 nM | |
| CDDO-Me | Triterpenoid | 1.9 µM (ATP-dependent activity) | ||
| OMA1 | TPEN | Zinc Chelator | Inhibition observed (IC50 not specified) | |
| YME1L | No specific small molecule inhibitor with reported IC50 | - | - | - |
| AFG3L2 | No specific small molecule inhibitor with reported IC50 | - | - | - |
Note: The lack of a reported IC50 value for this compound against human mitochondrial ClpP and other mitochondrial proteases is a significant data gap. The high IC50 of the parent compound A2-32-01 in cellular assays is attributed to its rapid degradation.
Experimental Protocols
Accurate assessment of inhibitor specificity requires robust and standardized experimental protocols. Below are detailed methodologies for key experiments in the study of mitochondrial protease inhibition.
General Protocol for In Vitro Mitochondrial Protease Inhibition Assay
This protocol can be adapted for various mitochondrial proteases using specific substrates and purified enzymes.
1. Reagents and Materials:
- Purified recombinant human mitochondrial protease (e.g., ClpP, LonP1)
- Fluorogenic peptide substrate specific for the protease of
Comparative Analysis of (3S,4S)-A2-32-01 Cross-reactivity with Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the serine protease inhibitor (3S,4S)-A2-32-01, with a focus on its cross-reactivity with other serine proteases. Due to the limited publicly available data on the broad serine protease selectivity profile of this compound, this document leverages available information on its known targets and provides data from a representative β-lactone compound to illustrate a typical selectivity profile. Additionally, detailed experimental protocols are provided to enable researchers to conduct their own cross-reactivity studies.
This compound is a β-lactone-containing molecule known to be a potent covalent inhibitor of the bacterial serine protease ClpP and its human mitochondrial ortholog. While its activity against these primary targets is established, a comprehensive understanding of its off-target effects against the wider family of serine proteases is crucial for its development as a selective therapeutic agent. It has been reported that this compound does not inhibit cytoplasmic chymotrypsin, trypsin, or caspase-like proteases, suggesting a degree of selectivity. However, its broader selectivity against other mammalian and mitochondrial proteases has not been extensively characterized in publicly accessible literature.
Data Presentation: Comparative Inhibitory Activity
As a direct cross-reactivity profile for this compound against a broad panel of serine proteases is not publicly available, we present a representative dataset from a study on a different β-lactone inhibitor, trans-5c, investigated using competitive activity-based protein profiling (ABPP)[1]. This table illustrates the typical data generated in such a study and highlights potential off-targets for this class of compounds. It is important to note that this data is not for this compound and should be considered illustrative.
| Target Serine Hydrolase | Protein Family | Inhibition (%) at 25 µM trans-5c |
| Fatty Acid Synthase (FASN) | Thioesterase | >90% |
| Lysophospholipase 1 (LYPLA1) | Lipase | >90% |
| Lysophospholipase 2 (LYPLA2) | Lipase | >90% |
| ABHD10 | Uncharacterized | >90% |
| ABHD16A | Uncharacterized | >90% |
| Fatty Acid Amide Hydrolase (FAAH) | Amidase | 70-90% |
| ABHD3 | Uncharacterized | 70-90% |
Data adapted from a study on a representative β-lactone inhibitor, trans-5c, and is for illustrative purposes only.[1]
Experimental Protocols
To facilitate the independent assessment of the cross-reactivity of this compound, a detailed protocol for a fluorogenic serine protease inhibition assay is provided below. This protocol can be adapted for various serine proteases and is suitable for the characterization of covalent inhibitors.
Protocol: Fluorogenic Serine Protease Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of serine proteases.
Materials:
-
This compound
-
Target serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin, etc.)
-
Fluorogenic peptide substrates specific for each protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)[2]
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the inhibitor by serial dilution in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare stock solutions of the serine proteases in a suitable buffer and store them on ice.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the proteases and substrate to their final working concentrations in the assay buffer just before use. The optimal enzyme and substrate concentrations should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.[2]
-
-
Assay Protocol:
-
Add a small volume of the diluted inhibitor solutions to the wells of a 96-well plate. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Add the diluted enzyme solution to each well to initiate the pre-incubation. For covalent inhibitors, this pre-incubation step is critical to allow for the time-dependent inactivation of the enzyme. The pre-incubation time should be optimized (e.g., 15, 30, 60 minutes) at a controlled temperature (e.g., 37°C).
-
Following the pre-incubation, add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorophore of the substrate (e.g., for AMC-based substrates, excitation at ~380 nm and emission at ~460 nm).[2]
-
Record the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities of the inhibitor-treated wells to the velocity of the vehicle control to obtain the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Mandatory Visualization
Caption: Workflow for determining the IC50 of this compound against serine proteases.
References
Head-to-Head In Vivo Comparison of A2-32-01 and its Analogues in Acute Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo performance of the novel anti-leukemia agent A2-32-01 and its analogues. A2-32-01 is a β-lactone compound that acts as an inhibitor of the caseinolytic protease (ClpP), a key enzyme in mitochondrial protein quality control.[1] Inhibition of ClpP has emerged as a promising therapeutic strategy for acute myeloid leukemia (AML), as the protease is often overexpressed in AML cells and plays a crucial role in maintaining mitochondrial function necessary for cancer cell survival.[2][3][4]
Compound Overview and Mechanism of Action
A2-32-01 is an inhibitor of both Staphylococcus aureus ClpP (SaClpP) and human mitochondrial ClpP.[1] Its mechanism of action involves the covalent modification of the catalytic site of ClpP, leading to the inhibition of its proteolytic activity. This disruption of mitochondrial protein homeostasis has been shown to be selectively cytotoxic to AML cells that exhibit high levels of ClpP expression.[2][3]
Two analogues of A2-32-01 have been evaluated in preclinical studies:
-
A2-58-06: An active analogue with reported activity similar to A2-32-01.
-
A2-54-01: An inactive analogue that does not inhibit ClpP and shows no significant effect on the growth and viability of AML cells.[2]
In Vivo Efficacy in AML Xenograft Models
In vivo studies have demonstrated the anti-leukemia activity of A2-32-01 in mouse xenograft models of human AML.[2][3] While direct head-to-head quantitative data for A2-58-06 from these in vivo studies is not publicly available in detail, the initial reports suggest a comparable efficacy profile to A2-32-01. The inactive analogue, A2-54-01, serves as a negative control in these experiments.
The primary in vivo model utilized for evaluating these compounds is the OCI-AML2 human leukemia cell line xenografted into immunocompromised mice (e.g., SCID or NOD-SCID).
Summary of In Vivo Performance
| Compound | Target | In Vivo Model | Key Findings |
| A2-32-01 | Human mitochondrial ClpP | OCI-AML2 xenograft in SCID mice | Delayed tumor growth, reduced respiratory chain complex II activity in excised tumors, and reduced ClpP enzymatic activity in tumors. Showed anti-leukemia efficacy with no observed liver, muscle, or renal toxicity.[2] |
| A2-58-06 | Human mitochondrial ClpP | (Data suggests similar models used as A2-32-01) | Reported to have activity similar to A2-32-01 in reducing the growth and viability of AML cells. Specific in vivo quantitative data is limited.[2] |
| A2-54-01 | (Inactive) | (Data suggests similar models used as A2-32-01) | Did not inhibit ClpP and did not reduce the growth and viability of AML cells, serving as a negative control.[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of A2-32-01 and a general workflow for in vivo efficacy studies.
References
- 1. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Mitochondrial Protease ClpP as a Therapeutic Strategy for Human Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (3S,4S)-A2-32-01
Essential Safety and Handling Guide for (3S,4S)-A2-32-01
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of the caseinolytic protease (ClpP) inhibitor, this compound. The following procedures are designed to ensure the safe handling of this potent enzyme inhibitor in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for the this compound stereoisomer was located. The hazard information presented here is based on the SDS for its enantiomer, (3R,4R)-A2-32-01, and should be treated as a primary reference for safety protocols. It is imperative to supplement these guidelines with a risk assessment specific to your experimental conditions.
Hazard Identification and Classification
Based on the available data for the (3R,4R)-A2-32-01 enantiomer, the compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.
As a β-lactone compound, this compound may also pose a risk of respiratory and skin sensitization.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles with Side Shields | Must be worn at all times when handling the solid compound or solutions. |
| Face Shield | Recommended when there is a significant risk of splashes or aerosol generation, such as during bulk handling or sonication. | |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Double-gloving is recommended, especially when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required for all procedures. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high splash risk. | |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation of dust. |
Operational and Disposal Plans
Experimental Protocols: Handling and Solution Preparation
Handling the Solid Compound:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
-
Ensure an eyewash station and safety shower are readily accessible.
Stock Solution Preparation (e.g., in DMSO):
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare a clean and uncluttered workspace within a chemical fume hood.
-
Weighing: Tare a suitable container (e.g., a microcentrifuge tube or vial) on an analytical balance. Carefully add the desired amount of this compound to the container.
-
Solvent Addition: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the container to achieve the desired concentration.
-
Dissolution: Cap the container securely and vortex or sonicate until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Aliquot the solution to avoid repeated freeze-thaw cycles.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Management
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of the solid, carefully cover with a damp paper towel to avoid raising dust and then collect using a scoop. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Place all contaminated materials into a sealed, labeled hazardous waste container.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
